(+)-Biotin-PEG4-azide
Description
BenchChem offers high-quality (+)-Biotin-PEG4-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Biotin-PEG4-azide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of (+)-Biotin-PEG4-azide
Technical Dossier: (+)-Biotin-PEG4-azide Structural Architecture, Chemoproteomic Utility, and Optimization Protocols
Executive Summary
(+)-Biotin-PEG4-azide (CAS: 1309649-57-7) is a high-performance heterobifunctional linker designed for the selective labeling, enrichment, and detection of alkyne-modified biomolecules. It bridges the gap between bioorthogonal chemistry (specifically "Click" chemistry) and high-affinity avidin-biotin purification systems.
Unlike direct biotin-azide conjugates, the inclusion of a tetraethylene glycol (PEG4) spacer is a critical structural engineering choice. It mitigates steric hindrance during streptavidin binding and enhances the aqueous solubility of the probe, preventing aggregation in complex biological lysates. This dossier outlines the molecular specifications, mechanistic principles, and a validated Standard Operating Procedure (SOP) for its application in chemoproteomics.
Molecular Architecture & Physicochemical Specifications[1]
The efficacy of (+)-Biotin-PEG4-azide stems from its tripartite structure. Each domain serves a distinct functional role in the labeling and enrichment workflow.
-
The Warhead (Azide): A small, bioorthogonal group (
) that remains inert in biological systems until activated by a Copper(I) catalyst (CuAAC) or a strained alkyne (SPAAC). -
The Spacer (PEG4): A hydrophilic bridge consisting of four ethylene glycol units.[1] This length (~16 Å) is empirically optimized to project the biotin moiety away from the target protein's surface, ensuring it can penetrate the deep binding pocket of streptavidin without steric clash.
-
The Anchor (D-Biotin): The naturally occurring (+)-enantiomer of biotin, ensuring maximal affinity (
M) for streptavidin or neutravidin matrices.
Physicochemical Specifications
| Property | Specification |
| IUPAC/Chemical Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
| Common Name | Biotin-PEG4-azide |
| CAS Number | 1309649-57-7 |
| Molecular Formula | |
| Molecular Weight | 488.60 g/mol |
| Solubility | Soluble in DMSO, DMF, and water (due to PEG linker) |
| Appearance | White to off-white solid |
| Purity Standard | |
| Storage | -20°C, desiccated, protected from light |
Structural Visualization
Mechanistic Action: The "Click-and-Pull" Workflow
The primary application of (+)-Biotin-PEG4-azide is in Activity-Based Protein Profiling (ABPP) or metabolic labeling. The mechanism relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]
-
Metabolic/Probe Incorporation: A biomolecule (protein, lipid, glycan) is tagged with a terminal alkyne.[3]
-
Bioorthogonal Ligation: (+)-Biotin-PEG4-azide is introduced. In the presence of Cu(I), the azide reacts with the alkyne to form a stable 1,2,3-triazole linkage.
-
Affinity Enrichment: The biotinylated complex is captured on Streptavidin-agarose beads. The PEG4 spacer prevents the bulky protein cargo from blocking the biotin-streptavidin interaction.
Standard Operating Procedure (SOP): Protein Labeling in Lysates
Objective: To label alkyne-modified proteins in cell lysate using (+)-Biotin-PEG4-azide via CuAAC.
Reagents Required
-
Stock Solution: 10 mM (+)-Biotin-PEG4-azide in anhydrous DMSO.
-
CuSO4: 50 mM in sterile water.
-
THPTA Ligand: 100 mM in sterile water (Critical to protect proteins from oxidation and maintain Cu(I) state).
-
Sodium Ascorbate: 100 mM in sterile water (Prepare fresh).
-
Lysis Buffer: RIPA or HEPES-based buffer (Avoid EDTA/EGTA as they chelate copper).
Protocol Steps
-
Lysate Preparation:
-
Adjust protein concentration of alkyne-labeled lysate to 1–2 mg/mL.
-
Expert Note: High protein concentration improves precipitation efficiency later.
-
-
Click Reaction Assembly (Order matters!):
-
To 100 µL of lysate, add reagents in the following sequence:
-
(+)-Biotin-PEG4-azide: 1 µL (100 µM final).
-
THPTA/CuSO4 Premix: Mix 2 µL of THPTA with 1 µL of CuSO4 separately, incubate 1 min, then add to lysate. Why? This forms the catalytic complex before hitting the protein, reducing free copper toxicity.
-
Sodium Ascorbate: 5 µL (5 mM final). This initiates the reaction.[4]
-
-
-
Incubation:
-
Vortex gently.[4] Incubate for 1 hour at Room Temperature (RT) in the dark.
-
Validation: The solution should remain clear. Turbidity indicates protein precipitation due to excessive copper or pH drift.
-
-
Termination & Cleanup:
-
Add 4 volumes of ice-cold acetone or methanol to precipitate proteins.
-
Incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at 15,000 x g for 10 min at 4°C. Discard supernatant (removes unreacted biotin reagent).
-
Resuspend pellet in appropriate buffer for Streptavidin pull-down.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| High Background (Non-specific binding) | Sticky hydrophobic biotin residues; Endogenous biotin. | Use Avidin/Biotin blocking kit on lysates prior to click reaction if using native conditions. Ensure rigorous washing of beads (SDS/Urea washes) for MS applications. |
| Protein Precipitation during Click | Copper toxicity or high organic solvent % | Use THPTA or BTTAA ligands (5:1 ratio to Cu). Keep DMSO concentration < 5%. |
| Low Enrichment Yield | Steric hindrance at bead surface. | Ensure the PEG4 variant is used (not PEG0). Incubate beads overnight at 4°C rather than 1 hour at RT. |
| Oxidation of Cysteines | ROS generation by Copper. | Maintain high Ascorbate levels. Perform reaction under inert atmosphere (N2) if target is highly oxidation-sensitive. |
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Retrieved from [Link]
-
Speers, A. E., & Cravatt, B. F. (2004).[5] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Retrieved from [Link]
Sources
A Technical Guide to (+)-Biotin-PEG4-azide: Principles and Applications in Bioconjugation
Introduction
In the landscape of modern chemical biology and drug development, the ability to precisely label, track, and isolate biomolecules is paramount. Among the vast toolkit of chemical probes, (+)-Biotin-PEG4-azide has emerged as a cornerstone heterobifunctional linker.[1] This guide provides an in-depth analysis of this reagent, moving beyond simple protocols to explain the fundamental principles and field-proven insights that enable researchers to leverage its full potential. The molecule's architecture is a triad of synergistic functionalities: a high-affinity biotin "anchor," a flexible tetraethylene glycol (PEG4) spacer, and a highly selective azide "reactive handle."[1] This unique combination facilitates robust and specific covalent labeling of alkyne-modified targets via "click chemistry," making it an indispensable tool for protein purification, complex characterization, molecular imaging, and the synthesis of targeted therapeutics.[2][3]
Physicochemical Properties and Structural Analysis
The efficacy of (+)-Biotin-PEG4-azide is rooted in its distinct chemical properties. A summary of its key characteristics is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₆N₆O₆S | [2][4] |
| Molecular Weight | 488.60 g/mol | [2][4][5] |
| CAS Number | 1309649-57-7 | [1][2][4] |
| Appearance | White to light yellow solid | [2][5] |
| Purity | ≥95% (typically by HPLC) | [2] |
| Solubility | Soluble in DMSO, DMF | [2][6] |
| Storage Conditions | -20°C, protected from light | [2][4] |
The Rationale Behind the Molecular Design
The power of this reagent lies not just in its individual components, but in their deliberate integration. Each part of the molecule is engineered to overcome specific challenges in bioconjugation.
-
The Biotin Anchor: Biotin (Vitamin H) serves as the ultimate purification and detection tag due to its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin.[7] With a dissociation constant (Kᴅ) in the femtomolar range (~10⁻¹⁵ M), this bond is one of the strongest known in nature, withstanding harsh chemical conditions, extreme pH, and high temperatures.[8][9] This near-irreversible binding ensures that once a target is labeled, it can be captured with exceptional efficiency and specificity.[7][8]
-
The PEG4 Spacer: The tetraethylene glycol (PEG4) linker is not merely a spacer; it is a critical performance enhancer. Its inclusion addresses three key experimental considerations:
-
Enhanced Hydrophilicity: The PEG chain increases the aqueous solubility of the entire molecule and its subsequent conjugate, which is crucial when working with biomolecules in physiological buffers.[1][2]
-
Reduced Steric Hindrance: The flexible, 17.9 Å spacer arm physically separates the biotin moiety from the conjugated biomolecule.[1][6] This separation is vital to ensure that the biotin tag remains fully accessible for binding to the deep pocket of a streptavidin molecule, a process that could otherwise be impeded by the bulk of the target protein.[2]
-
Minimized Non-Specific Binding: PEGylation is a well-established method for reducing non-specific interactions between a labeled molecule and other biological components, a "stealth effect" that improves signal-to-noise ratios in purification and detection assays.[2]
-
-
The Azide Reactive Handle: The terminal azide group (–N₃) is the bioorthogonal reactive moiety. "Bioorthogonal" means it does not react with functional groups naturally found in biological systems, ensuring that the labeling reaction is exquisitely specific to its engineered reaction partner, an alkyne.[1] This specificity is the foundation of "click chemistry," allowing for clean and efficient conjugation even in complex biological mixtures.[2][5]
Core Application: "Click Chemistry" Biotinylation of Proteins
The primary application for (+)-Biotin-PEG4-azide is the biotinylation of molecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The azide reacts with the alkyne to form a stable triazole linkage. This can be achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[2][5]
The general workflow for this process is outlined below.
Caption: General workflow for protein biotinylation.
Field-Proven Protocol: Copper-Catalyzed Biotinylation (CuAAC)
This protocol describes the biotinylation of an alkyne-modified protein in solution. It is designed to be self-validating by including checkpoints for assessing reaction efficiency.
Expertise & Causality: The CuAAC reaction is highly efficient but requires a copper(I) catalyst.[10] Since Cu(I) is unstable and can cause oxidative damage to proteins, it is generated in situ from a Cu(II) source (like CuSO₄) using a reducing agent (like sodium ascorbate).[10] A chelating ligand, such as THPTA, is included to stabilize the Cu(I) ion and protect the target protein.[10]
Materials:
-
Alkyne-modified protein (1-5 mg/mL in a compatible buffer like PBS, pH 7.4). Critical: Avoid buffers containing DTT or other reducing agents that can reduce the azide.[11]
-
(+)-Biotin-PEG4-azide (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water).
-
Sodium Ascorbate (100 mM stock in water, prepare fresh immediately before use ).
-
Streptavidin-coated magnetic beads.
-
SDS-PAGE materials.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw all components to room temperature.
-
Prepare a fresh solution of Sodium Ascorbate. This is critical as it oxidizes quickly, and its reducing power is essential for generating the Cu(I) catalyst.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (e.g., 100 µL of a 2 mg/mL solution).
-
(+)-Biotin-PEG4-azide stock (add to a final concentration of 100-200 µM; a 10-20 molar excess over the protein is a good starting point).
-
CuSO₄ stock (add to a final concentration of 1 mM).
-
THPTA stock (add to a final concentration of 1 mM). The 1:1 ratio with CuSO₄ is typical.
-
-
Vortex gently to mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 2-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of Biotinylated Protein:
-
Remove excess, unreacted biotin reagent and catalyst components using a desalting column (size-exclusion chromatography) suitable for the molecular weight of your target protein. This step is crucial to prevent interference in downstream applications.
-
-
Validation of Biotinylation (Self-Validating System):
-
Method: Streptavidin Gel-Shift Assay.
-
Procedure: Take a small aliquot of your purified, biotinylated protein. Incubate it with an equimolar amount of streptavidin for 15-30 minutes at room temperature.
-
Analysis: Run both the biotinylated protein and the streptavidin-incubated sample on an SDS-PAGE gel. A successful biotinylation will result in a "shift" in the molecular weight of the protein band upon incubation with streptavidin, indicating the formation of a stable biotin-streptavidin complex. The absence of a shift suggests the click reaction failed.
-
Downstream Workflow: Affinity Purification
This workflow leverages the high-affinity biotin tag for specific isolation of the target protein.
Caption: Workflow for affinity purification.
Step-by-Step Methodology:
-
Binding:
-
Incubate the purified biotinylated protein (or a cell lysate containing it) with a pre-equilibrated slurry of streptavidin-coated magnetic beads.
-
Incubate for 30-60 minutes at 4°C with gentle end-over-end rotation to maximize binding efficiency.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with a stringent wash buffer (e.g., PBS with 0.1% Tween-20) to remove proteins that are non-specifically bound to the beads. This step is critical for a clean purification.
-
-
Elution:
-
Trustworthiness: Due to the strength of the biotin-streptavidin interaction, elution under native conditions is extremely difficult. For analytical purposes like Western blotting or mass spectrometry, the most reliable method is to elute by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes. This denatures the streptavidin and releases the biotinylated protein.
-
The supernatant now contains the purified protein, ready for analysis.
-
Troubleshooting and Expert Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Inactive catalyst; old sodium ascorbate solution. | Always prepare sodium ascorbate fresh. Ensure proper storage of CuSO₄. |
| Steric hindrance at the alkyne site. | Increase the molar excess of the biotin-azide reagent or increase reaction time. | |
| Protein Precipitation | Protein instability in the presence of copper. | Ensure the THPTA ligand is included at a 1:1 or greater ratio to copper. Reduce reaction temperature to 4°C. |
| High Background in Purification | Insufficient washing; non-specific binding. | Increase the number of wash steps or the detergent concentration in the wash buffer. Include a pre-clearing step with unconjugated beads before adding streptavidin beads. |
Choosing Between CuAAC and SPAAC: While CuAAC is highly efficient, the potential for copper cytotoxicity makes it unsuitable for labeling in living cells.[12] For live-cell imaging or proteomics, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the method of choice. SPAAC utilizes a strained alkyne, such as DBCO or BCN, which reacts with the azide on (+)-Biotin-PEG4-azide without any catalyst, proceeding readily at physiological temperatures.[5][12]
Conclusion
(+)-Biotin-PEG4-azide is a powerful and versatile tool for modern life science research. Its rational design, combining the high affinity of biotin with the flexibility of a PEG spacer and the precision of click chemistry, enables a wide array of applications from protein purification to advanced cellular imaging.[3][13] By understanding the chemical principles behind each component and following robust, self-validating protocols, researchers can achieve clean, specific, and efficient bioconjugation to advance their scientific discoveries.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Biotin-PEG4-azide. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Biotin-PEG4-Azide. Retrieved from [Link]
-
G-Biosciences. (2018). The Advantages of Biotinylation Tagging in Protein Purification. Retrieved from [Link]
-
Wikipedia. (2023). Biotinylation. Retrieved from [Link]
-
Excedr. (2022). Biotinylation: Definition, Applications, Industry Uses. Retrieved from [Link]
-
Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
-
Gonzalez, M., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLoS One, 14(2), e0212342. Retrieved from [Link]
-
Tirella, A., et al. (2019). Monitoring of Real-Time Streptavidin–Biotin Binding Kinetics Using Droplet Microfluidics. Analytical Chemistry, 91(21), 14030-14036. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Protein Biotinylation. Retrieved from [Link]
-
Pazy, E., et al. (2002). Kinetics of Biotin Derivatives Binding to Avidin and Streptavidin. Biophysical Journal, 82(1), 53-65. Retrieved from [Link]
-
Jena Bioscience GmbH. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]
-
Deng, L., et al. (2013). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 24(1), 49-56. Retrieved from [Link]
-
Dabbaghi, A. (2018). Answer to "How do I check whether the click reaction work?". ResearchGate. Retrieved from [Link]
-
University of Alberta Libraries. (n.d.). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Biotin-PEG4-Azide [baseclick.eu]
- 3. chemimpex.com [chemimpex.com]
- 4. Biotin-PEG4-azide, 5 mg, CAS No. 1309649-57-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Biotinylation - Wikipedia [en.wikipedia.org]
- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Guide: Stability & Storage Architecture for (+)-Biotin-PEG4-Azide
The following technical guide details the stability and storage protocols for (+)-Biotin-PEG4-azide . This document is structured for researchers requiring high-fidelity reagent performance in drug discovery and proteomic applications.
Executive Summary
(+)-Biotin-PEG4-azide (CAS: 1309649-57-7) is a heterobifunctional linker utilized primarily in bioorthogonal chemistry (CuAAC and SPAAC). Its utility relies on the integrity of two distinct functional termini: the biotin moiety (for avidin/streptavidin affinity) and the azide group (for "click" conjugation), separated by a hydrophilic PEG4 spacer.[1][2]
While chemically robust relative to NHS-esters or maleimides, this molecule is not inert. Its stability is compromised by three primary vectors: oxidative desulfurization of the biotin ring, hygroscopic hydrolysis of amide linkages, and photolytic degradation of the azide. This guide defines the protocols necessary to mitigate these risks and ensure experimental reproducibility.
Chemical Architecture & Stability Profile
To preserve the reagent, one must understand its molecular vulnerabilities. The molecule is a tripartite system, each component having distinct stability requirements.
Component Analysis
-
The Biotin Moiety: The tetrahydrothiophene ring contains a thioether sulfur. This is the "Achilles' heel" regarding oxidation. Exposure to atmospheric oxygen over time converts the sulfide to a sulfoxide (
) or sulfone ( ).-
Impact: Oxidized biotin binds streptavidin with significantly reduced affinity (
shifts from M to M), potentially causing assay failure.
-
-
The PEG4 Spacer: Polyethylene glycol is inherently hygroscopic. It actively pulls moisture from the atmosphere.
-
Impact: Absorbed water promotes hydrolysis of the amide bonds linking the biotin and azide to the spacer.
-
-
The Azide Group (
): While alkyl azides are thermodynamically stable at room temperature, they are photosensitive.-
Impact: Prolonged UV exposure can lead to nitrogen extrusion and decomposition into reactive nitrenes.
-
Visualization: Molecular Vulnerability Map
The following diagram maps environmental stressors to specific chemical degradation pathways.
Figure 1: Vulnerability map illustrating the susceptibility of functional groups to environmental factors.
Storage Protocols
Solid State Storage (Lyophilized Powder)
The reagent is most stable in its solid form. Manufacturers typically ship at ambient temperature, but long-term viability requires cold chain intervention.
-
Temperature: Store at -20°C .
-
Rationale: Lowering temperature reduces the kinetic rate of spontaneous oxidation and hydrolysis (Arrhenius relationship).
-
-
Atmosphere: Keep Desiccated .
-
Protocol: Store the vial inside a secondary container (e.g., a sealed bag or jar) containing active desiccant silica gel.
-
Rationale: Prevents moisture absorption by the hygroscopic PEG chain.
-
-
Lighting: Protect from light.[1]
-
Protocol: Wrap the vial in aluminum foil or store in opaque boxes.
-
Solubilization & Stock Solutions
Critical Rule: Never store the reagent in aqueous solution (water/PBS) for long periods. Water promotes hydrolysis and bacterial growth.
Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Solubility:
mg/mL in DMSO.[3] -
Preparation Protocol:
-
Equilibrate the vial to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dissolve in high-grade anhydrous DMSO.
-
Aliquot immediately. Do not store a single large stock vial.
-
Why? Repeated freeze-thaw cycles introduce moisture (condensation) and cause physical shear stress.
-
-
Store aliquots at -20°C (1 month stability) or -80°C (6 months stability).
-
Workflow Decision Tree
Follow this logic flow to determine the optimal handling method for your experiment.
Figure 2: Decision matrix for reagent handling and storage.
Quality Control & Troubleshooting
If experimental yield drops, validate the reagent integrity using these markers.
| Method | Observation | Interpretation |
| LC-MS | Mass Shift (+16 Da) | Oxidation: Biotin sulfoxide formation. Indicates air exposure. |
| LC-MS | Mass Shift (-18 or +18 Da) | Hydrolysis: Cleavage of amide bond or dehydration. |
| H-NMR | Loss of Azide Peak | Decomposition: Disappearance of the characteristic azide peak ( |
| Visual | Discoloration / Clumping | Moisture Damage: Powder should be white/off-white. Yellowing or clumping indicates water absorption. |
References
Sources
An In-Depth Technical Guide to the Bioorthogonal Reactivity of (+)-Biotin-PEG4-azide
<
Abstract
This technical guide provides a comprehensive overview of (+)-Biotin-PEG4-azide, a cornerstone reagent in modern bioconjugation and chemical biology. We will delve into the core principles of its bioorthogonal reactivity, exploring the mechanistic underpinnings of both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and data-driven comparisons to enable precise and efficient biomolecular labeling, detection, and purification. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Power of Precision in Bioconjugation
The ability to selectively tag and visualize biomolecules within their native environment is fundamental to advancing our understanding of complex biological processes.[1][2] Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur within living systems without interfering with innate biochemical processes.[1][2] At the heart of this field lies the need for highly selective and biocompatible reactions. The azide functional group, being virtually absent in biological systems, serves as an ideal bioorthogonal chemical reporter.[1][3]
(+)-Biotin-PEG4-azide has emerged as a powerful tool in this domain, ingeniously combining three key functional moieties:
-
(+)-Biotin: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known and is widely exploited for detection, purification, and immobilization of biomolecules.[4]
-
PEG4 Linker: A tetra-polyethylene glycol spacer that is hydrophilic, enhancing the aqueous solubility of the entire construct.[5][6][7][8] This flexible linker also minimizes steric hindrance, ensuring that the biotin group remains accessible for binding to streptavidin after the azide has reacted with its target.[3][5][7][8]
-
Azide Group (-N3): The bioorthogonal reactive handle. This group is stable in biological systems but can be selectively "clicked" onto a complementary alkyne-containing molecule, forming a stable triazole linkage.[3][7][9]
This trifunctional design makes (+)-Biotin-PEG4-azide a versatile reagent for a multitude of applications, including affinity purification, fluorescence detection, and the development of targeted therapeutics and diagnostics.[3][4][10]
The Core of Reactivity: Azide-Alkyne Cycloadditions
The azide group of (+)-Biotin-PEG4-azide participates in a class of reactions known as 1,3-dipolar cycloadditions with alkynes. Two primary variants of this "click chemistry" are employed, each with distinct advantages and considerations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes.[11][12][13][14] The reaction is characterized by its high yields, mild reaction conditions, and formation of a stable 1,4-disubstituted triazole ring.[4][11]
Mechanism of Action: The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.[15][16][17] The Cu(I) ion coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole product.[12]
Causality in Protocol Design:
-
Copper Source (CuSO₄): Copper(II) sulfate is a stable and readily available source of the catalytic metal.
-
Reducing Agent (Sodium Ascorbate): Essential for reducing Cu(II) to the active Cu(I) state throughout the reaction.[16][17] A fresh solution is critical as ascorbate can be oxidized by air.[16][18]
-
Copper Ligand (TBTA or THPTA): The use of a copper-chelating ligand is crucial. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve a dual purpose: they stabilize the Cu(I) oxidation state, accelerating the reaction, and they protect the target biomolecules from damage by reactive oxygen species (ROS) that can be generated under these conditions.[15][16][17][18]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, SPAAC provides a powerful alternative.[][20] This reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne—an eight-membered ring containing a highly strained alkyne bond. The energy released from this ring strain drives the reaction forward.[][21]
Mechanism of Action: The high degree of ring strain in cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), significantly lowers the activation energy for the cycloaddition with an azide.[9][][22] This allows the reaction to proceed rapidly at physiological temperatures without any catalyst.[] The result is a stable triazole linkage, similar to that formed in CuAAC.
Causality in Protocol Design:
-
Choice of Strained Alkyne: The reaction rate is highly dependent on the specific strained alkyne used. DBCO and BCN are common choices, offering a balance of high reactivity and stability.[9][22]
-
Copper-Free Environment: The primary advantage of SPAAC is the elimination of copper, making it highly biocompatible and suitable for in vivo studies and live-cell imaging.[20][23]
-
Reaction Kinetics: While highly efficient, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[22][23] This may require longer incubation times or higher concentrations of reactants to achieve complete labeling.
Quantitative Data & Reaction Comparison
The choice between CuAAC and SPAAC is dictated by the experimental context. CuAAC is often faster and more cost-effective for in vitro applications, while SPAAC is the gold standard for live-cell and in vivo work.[22][23][24]
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Reaction Rate | Very Fast (Typically complete in < 1-2 hours) | Fast (Typically requires 1-16 hours) | [22][23] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Excellent, copper-free and non-toxic | [][20] |
| Typical Use Case | In vitro labeling of proteins, nucleic acids, lysates | Live-cell imaging, in vivo labeling | [4][23] |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide | [9][11] |
| Catalyst Required | Yes (Cu(I) source + reducing agent) | No | [12][] |
| Complexity | Higher (requires catalyst preparation) | Lower (mix and incubate) | [18][] |
Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required depending on the specific biomolecule and experimental goals.
Protocol 1: CuAAC-Mediated Biotinylation of an Alkyne-Modified Protein
This protocol describes the labeling of a purified protein containing a terminal alkyne modification (e.g., incorporated via an unnatural amino acid).
Self-Validation: The protocol includes a control reaction (without the alkyne-protein) to validate that the biotin signal is specific to the successful click reaction.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
(+)-Biotin-PEG4-azide (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in dH₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in dH₂O)
-
Sodium Ascorbate (e.g., 100 mM stock in dH₂O, must be freshly prepared )
-
Protein LoBind Tubes
Methodology:
-
Prepare the Protein: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in your reaction buffer. For a 100 µL final reaction volume, start with ~80 µL of protein solution.
-
Add Biotin-Azide: Add (+)-Biotin-PEG4-azide to a final concentration of 100-250 µM (e.g., 1-2.5 µL of a 10 mM stock for a 100 µL reaction). Vortex gently.
-
Prepare the Catalyst Premix: Crucial Step: The catalyst components must be added in the correct order to ensure proper copper reduction and complex formation.[25] In a separate tube, prepare a premix by adding the reagents in this sequence:
-
Copper(II) Sulfate (to 1 mM final concentration)
-
THPTA (to 5 mM final concentration)
-
Freshly prepared Sodium Ascorbate (to 5 mM final concentration) Vortex the premix. The solution should turn a light yellow/green color.[25]
-
-
Initiate the Reaction: Add the catalyst premix to the protein/azide mixture. The final concentrations in the reaction should be approximately: 1 mM CuSO₄, 5 mM THPTA, 5 mM Sodium Ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. Gentle rocking or rotation can improve efficiency. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove excess, unreacted biotin-azide and catalyst components. For proteins, this is typically achieved using a desalting column (e.g., spin column) appropriate for the protein's molecular weight.
-
Validation: Analyze the labeled protein via SDS-PAGE and Western blot. Detect the biotinylated protein using a streptavidin-HRP conjugate. A band should appear only in the lane corresponding to the complete reaction mixture containing the alkyne-protein.
Protocol 2: SPAAC-Mediated Labeling of Live Cells
This protocol describes the labeling of cell-surface glycans by first metabolically incorporating a strained-alkyne modified sugar (e.g., a DBCO-modified monosaccharide) followed by reaction with (+)-Biotin-PEG4-azide.
Self-Validation: A control group of cells not treated with the DBCO-sugar should be run in parallel. These cells should show no biotin signal, confirming that labeling is dependent on the metabolic incorporation of the strained alkyne.[26]
Materials:
-
Adherent or suspension cells in culture
-
Strained alkyne-modified metabolic precursor (e.g., DBCO-modified sugar)
-
(+)-Biotin-PEG4-azide (e.g., 10 mM stock in DMSO)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
-
Streptavidin-HRP for Western blot or fluorescently-labeled streptavidin for microscopy/flow cytometry
Methodology:
-
Metabolic Labeling: Culture cells in the presence of the strained alkyne-modified precursor for 24-72 hours. The optimal concentration and time should be determined empirically but typically range from 25-100 µM.
-
Add Biotin-Azide: Add (+)-Biotin-PEG4-azide directly to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.
-
Wash Cells:
-
Cell Lysis or Fixation:
-
For Western Blot: Lyse the washed cell pellet in an appropriate lysis buffer containing protease inhibitors.
-
For Microscopy/Flow Cytometry: Proceed with standard cell fixation and permeabilization protocols.
-
-
Detection:
-
Western Blot: Quantify total protein in the lysate (e.g., via BCA assay), separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated proteins.
-
Microscopy/Flow Cytometry: Stain fixed and permeabilized cells with a fluorescently-labeled streptavidin conjugate and analyze using the appropriate instrumentation.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling (CuAAC) | 1. Inactive catalyst (oxidized ascorbate).2. Insufficient reagent concentration.3. Protein degradation by ROS. | 1. Always use freshly prepared sodium ascorbate. 2. Increase the concentration of biotin-azide or extend reaction time.3. Ensure a 5:1 ratio of ligand:copper to protect the protein.[17] Consider degassing the solution.[16][18] |
| High Background (CuAAC) | Non-specific binding of copper or biotin reagent to protein. | 1. Add a chelating agent like EDTA to stop the reaction.2. Ensure thorough purification post-reaction using desalting columns. |
| Low or No Labeling (SPAAC) | 1. Inefficient metabolic incorporation of the strained alkyne.2. Insufficient incubation time for the SPAAC reaction. | 1. Optimize concentration and incubation time of the metabolic precursor.2. Increase the incubation time with Biotin-PEG4-azide (up to 16 hours may be needed). |
| Cell Toxicity (SPAAC) | High concentrations of the metabolic precursor or biotin-azide reagent. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
Applications in Research and Drug Development
The precise and robust nature of bioorthogonal ligation with (+)-Biotin-PEG4-azide has made it an indispensable tool across various disciplines:
-
Proteomics: Used for activity-based protein profiling (ABPP) and identifying post-translational modifications. Labeled proteins can be enriched using streptavidin beads for subsequent identification by mass spectrometry.[24]
-
Drug Delivery: Facilitates the construction of targeted drug delivery systems, such as biotinylated nanoparticles or antibody-drug conjugates (ADCs).[3][7][10]
-
Diagnostics: Enables the development of sensitive diagnostic assays by immobilizing biotinylated biomolecules onto streptavidin-coated surfaces for ELISA, biosensors, or microarrays.[3][4][10]
-
Cell Biology: Allows for the pulse-chase labeling and tracking of newly synthesized populations of biomolecules (proteins, glycans, nucleic acids) in living cells and organisms.[2][4][26]
Conclusion
(+)-Biotin-PEG4-azide stands as a testament to intelligent reagent design, combining the high-affinity biotin-streptavidin system with the precision of bioorthogonal click chemistry.[3] Its dual reactivity through both CuAAC and SPAAC pathways provides researchers with unparalleled flexibility to label, detect, and purify biomolecules in contexts ranging from simple in vitro systems to complex living organisms. By understanding the mechanistic principles and optimizing the established protocols presented in this guide, scientists and drug developers can effectively harness the power of this versatile molecule to drive discovery and innovation.
References
-
baseclick GmbH. Biotin-PEG4-Azide. [Link]
-
Wikipedia. Bioorthogonal chemistry. [Link]
-
PubMed. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. [Link]
-
Carl ROTH. Biotin-PEG4-azide, 5 mg, CAS No. 1309649-57-7. [Link]
-
PMC. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Jena Bioscience. CLICK-labeling of cellular metabolites. [Link]
-
PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
PMC. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. [Link]
-
PMC. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. [Link]
-
SciSpace. Temporal Differentiation of Extracellular Vesicles by Metabolic Glycan Labeling-Assisted Mi. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
PMC. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
Sources
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- 3. chempep.com [chempep.com]
- 4. Biotin-PEG4-Azide [baseclick.eu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
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- 9. medchemexpress.com [medchemexpress.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Biotin-PEG4-azide, 5 mg, CAS No. 1309649-57-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Click Chemistry [organic-chemistry.org]
- 15. jenabioscience.com [jenabioscience.com]
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- 17. jenabioscience.com [jenabioscience.com]
- 18. interchim.fr [interchim.fr]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Illuminating Cellular Dynamics: A Guide to Live-Cell Imaging Using (+)-Biotin-PEG4-azide
Introduction: Unveiling Cellular Processes with Bioorthogonal Chemistry
Live-cell imaging has revolutionized our understanding of cellular biology by enabling the visualization of dynamic processes in real-time. A significant advancement in this field is the application of bioorthogonal chemistry, which allows for the specific labeling of biomolecules in their native environment without interfering with cellular processes. At the heart of this technology is the "click chemistry" concept, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful tool for attaching probes to metabolically incorporated tags.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (+)-Biotin-PEG4-azide for live-cell imaging, focusing on a robust two-step labeling strategy that combines metabolic labeling with SPAAC and subsequent high-affinity biotin-streptavidin detection.
(+)-Biotin-PEG4-azide is a versatile reagent featuring a biotin moiety for sensitive detection, a hydrophilic PEG4 spacer to enhance solubility and minimize steric hindrance, and a bioorthogonal azide group for specific ligation to alkyne-modified biomolecules.[2] The SPAAC reaction, being copper-free, circumvents the cytotoxicity associated with the copper-catalyzed version (CuAAC), making it ideal for longitudinal studies in living cells.[1] This guide will walk you through the principles, detailed protocols, and critical considerations for successfully employing (+)-Biotin-PEG4-azide to illuminate your biological questions.
The Scientific Rationale: A Two-Step Strategy for Precision and Sensitivity
The core of this technique lies in a two-step approach designed for high specificity and signal amplification. This methodology ensures that only the biomolecules of interest are labeled, providing a clear window into their dynamics.
Step 1: Metabolic Labeling with Alkyne-Modified Precursors. The process begins with the introduction of a small, bioorthogonal alkyne group into a specific class of biomolecules (e.g., glycans, proteins, or lipids) by hijacking the cell's own metabolic pathways. This is achieved by feeding the cells with a precursor molecule that has been chemically modified to contain an alkyne group. For instance, to label newly synthesized glycoproteins, cells can be incubated with an alkyne-modified sugar, such as a derivative of N-acetylmannosamine (ManNAc) or fucose.[3] The cells' metabolic machinery incorporates this analog into the glycan structures of glycoproteins.
Step 2: Bioorthogonal Ligation with (+)-Biotin-PEG4-azide via SPAAC. Once the alkyne tag is incorporated, the cells are treated with a cyclooctyne reagent, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which is conjugated to the biomolecule of interest. This strained alkyne then undergoes a highly specific and efficient SPAAC reaction with the azide group of (+)-Biotin-PEG4-azide.[1] This "click" reaction forms a stable triazole linkage, effectively biotinylating the target biomolecules.
Step 3: Detection with Fluorescently Labeled Streptavidin. The final step leverages the incredibly strong and specific non-covalent interaction between biotin and streptavidin. The biotinylated cells are incubated with a streptavidin-fluorophore conjugate. Each streptavidin molecule can bind up to four biotin molecules, leading to significant signal amplification.[4] This allows for the sensitive detection and visualization of the labeled biomolecules using fluorescence microscopy.
Visualizing the Workflow: From Metabolism to Microscopy
The following diagram illustrates the sequential steps involved in labeling and imaging biomolecules in live cells using (+)-Biotin-PEG4-azide.
Caption: Key experimental controls to ensure the specificity of the labeling.
Troubleshooting and Optimization: Achieving the Best Signal-to-Noise Ratio
Achieving high-quality images in fluorescence microscopy depends on maximizing the signal from your labeled molecules while minimizing background noise.
Common Issues and Solutions:
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | - Non-specific binding of streptavidin. | - Decrease the concentration of the streptavidin-fluorophore conjugate.<[5]br>- Increase the number and duration of wash steps after streptavidin incubation.- Include a blocking step with a protein solution like BSA before adding streptavidin. |
| - Incomplete removal of unreacted reagents. | - Ensure thorough washing after the metabolic labeling and SPAAC steps. | |
| - Cellular autofluorescence. | - Use fluorophores with longer excitation wavelengths (red or far-red) to minimize autofluorescence.<[6]br>- Use imaging medium without phenol red. | |
| Weak or No Signal | - Inefficient metabolic labeling. | - Increase the concentration of the alkyne-modified precursor or the incubation time.<[1]br>- Ensure the cells are healthy and metabolically active. |
| - Inefficient SPAAC reaction. | - Optimize the concentration of the DBCO/BCN reagent and (+)-Biotin-PEG4-azide.- Ensure the reagents have not degraded; store them properly. | |
| - Insufficient streptavidin-fluorophore concentration. | - Increase the concentration of the streptavidin-fluorophore conjugate. | |
| Phototoxicity and Photobleaching | - Excessive light exposure. | - Use the lowest possible excitation light intensity and exposure time.<[7]br>- Use a more sensitive camera.- Acquire images at longer intervals for time-lapse experiments. |
Conclusion: A Powerful and Versatile Tool for Live-Cell Imaging
The use of (+)-Biotin-PEG4-azide in conjunction with metabolic labeling and SPAAC chemistry offers a robust and highly sensitive method for imaging a wide array of biomolecules in living cells. The copper-free nature of the SPAAC reaction ensures cell viability, making this technique particularly well-suited for dynamic studies over extended periods. By following the detailed protocols and incorporating the appropriate controls outlined in this guide, researchers can confidently generate high-quality, publication-ready images that provide deep insights into the intricate workings of the cell.
References
-
Protocol for the Immunostaining of Biotin- Streptavidin System. [Link]
-
Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. PNAS. [Link]
-
From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Bioconjugate Chemistry. [Link]
-
DBCO reagents for « Click Chemistry ». Interchim. [Link]
-
Fluorescently Labeled Streptavidin for Flow Cytometry. Bio-Rad Antibodies. [Link]
-
Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. [Link]
-
DBCO-azide. LifeTein Peptide Blog. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]
-
Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. NIH. [Link]
-
Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. PubMed Central. [Link]
-
DBCO-containing Fluorescent Dyes. Jena Bioscience. [Link]
-
Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society. [Link]
-
Fluorescence labelling of mitochondria in living cells via the SPAAC reaction. ResearchGate. [Link]
-
Visualizing glycans on single cells and tissues. PMC. [Link]
-
Live-Cell Labeling of Specific Protein Glycoforms by Proximity-Enhanced Bioorthogonal Ligation. Journal of the American Chemical Society. [Link]
-
Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. PMC. [Link]
-
Cellular Phototoxicity. Nikon's MicroscopyU. [Link]
-
Imaging cell surface glycans with bioorthogonal chemical reporters. SciSpace. [Link]
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- 2. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Leveraging (+)-Biotin-PEG4-azide for High-Specificity Pull-Down Assays and Quantitative Mass Spectrometry
Introduction: A Trifunctional Probe for Modern Proteomics
In the landscape of chemical biology and proteomics, the precise identification and quantification of protein interactions and modifications are paramount. (+)-Biotin-PEG4-azide has emerged as a powerful trifunctional reagent designed to address this need. This molecule ingeniously combines three key chemical moieties: a high-affinity biotin handle, a flexible polyethylene glycol (PEG4) spacer, and a reactive azide group. This unique architecture enables researchers to perform highly specific enrichment of target biomolecules from complex lysates, paving the way for sensitive downstream analysis by mass spectrometry.
The core utility of (+)-Biotin-PEG4-azide lies in its ability to covalently label biomolecules that have been metabolically or enzymatically engineered to contain an alkyne group. This is achieved through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][3] The azide group on the probe reacts specifically with the alkyne handle on the target molecule, forming a stable triazole linkage.[4] This covalent attachment ensures a robust and irreversible labeling of the protein of interest.
Following labeling, the biotin moiety serves as a powerful affinity tag for purification. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range.[5][6][7] This extraordinary affinity allows for the highly efficient capture of biotinylated molecules onto streptavidin-conjugated solid supports, such as magnetic beads or agarose resin. The hydrophilic PEG4 spacer plays a crucial role in enhancing the solubility of the probe and reducing steric hindrance, thereby improving the efficiency of both the click reaction and the subsequent capture by streptavidin.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (+)-Biotin-PEG4-azide in pull-down assays for the enrichment and subsequent identification of target proteins by mass spectrometry. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into experimental design and data interpretation.
Principle of the Method: A Multi-Step Workflow for Target Discovery
The experimental workflow using (+)-Biotin-PEG4-azide can be broken down into three main stages: labeling, enrichment, and analysis. Each step is critical for the success of the experiment and relies on fundamental biochemical principles.
-
Bio-orthogonal Labeling via Click Chemistry: The initial step involves the introduction of an alkyne-containing reporter group into the target biomolecule(s). This can be achieved through various strategies, such as metabolic labeling with alkyne-bearing amino acid or sugar analogs, or by using specific chemical probes that covalently modify a protein of interest and carry an alkyne handle. Once the target is "alkyne-tagged," the cell lysate is treated with (+)-Biotin-PEG4-azide in the presence of a copper(I) catalyst. The azide group of the probe selectively reacts with the alkyne group on the target, forming a stable covalent bond.[3] This reaction is highly specific and does not interfere with native biological functional groups, hence the term "bio-orthogonal".[8][9][10][11]
-
Affinity Purification via Biotin-Streptavidin Interaction: With the target molecules now covalently linked to biotin, the next step is to isolate them from the complex cellular milieu. This is accomplished by incubating the lysate with streptavidin-coated beads.[12][13] The high affinity of biotin for streptavidin ensures that only the biotinylated proteins are captured on the beads, while non-labeled proteins are washed away.[5][14] A series of stringent washing steps are crucial to minimize the presence of non-specifically bound proteins, which are a common source of background in pull-down assays.[7][15]
-
Elution and Preparation for Mass Spectrometry: The final stage involves eluting the captured proteins from the streptavidin beads and preparing them for mass spectrometry analysis. Due to the strength of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions.[16] Alternatively, on-bead digestion with a protease like trypsin can be employed to release the peptides for analysis, leaving the biotinylated tag attached to the bead.[7] The choice of elution method depends on the specific downstream application and the desired state of the recovered proteins. The eluted proteins or peptides are then processed for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.[14][17]
Visualizing the Workflow
The following diagrams illustrate the key steps in a typical pull-down experiment using (+)-Biotin-PEG4-azide.
Figure 1. Experimental workflow for pull-down assays using (+)-Biotin-PEG4-azide.
Detailed Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with (+)-Biotin-PEG4-azide via Click Chemistry
This protocol describes the covalent labeling of alkyne-modified proteins in a complex mixture using (+)-Biotin-PEG4-azide.
Materials:
-
Alkyne-modified protein sample (e.g., cell lysate from cells treated with an alkyne-containing metabolic label)
-
(+)-Biotin-PEG4-azide (stored at -20°C)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
Procedure:
-
Sample Preparation:
-
Thaw the cell lysate containing alkyne-modified proteins on ice.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 1-5 mg/mL with ice-cold PBS containing a protease inhibitor cocktail.
-
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, prepare the following reaction mixture. The final concentration of (+)-Biotin-PEG4-azide can be optimized (typically 50-100 µM).[18]
-
| Reagent | Final Concentration |
| Alkyne-modified protein sample | 1-5 mg/mL |
| (+)-Biotin-PEG4-azide | 50-100 µM |
| CuSO₄ | 1 mM |
| THPTA | 5 mM |
| Sodium Ascorbate | 5 mM |
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding 10 mM EDTA to chelate the copper catalyst.
-
-
Proceed to Affinity Purification:
-
The sample is now ready for the enrichment of biotinylated proteins.
-
Protocol 2: Pull-Down of Biotinylated Proteins using Streptavidin Magnetic Beads
This protocol details the enrichment of biotinylated proteins from the labeled lysate.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 0.1% SDS in PBS
-
Wash Buffer 3: PBS with 0.1% Tween-20
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT (for elution of intact proteins) or Ammonium Bicarbonate (50 mM, for on-bead digestion)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer an appropriate amount of bead slurry to a new microcentrifuge tube (typically 50 µL of slurry per 1-2 mg of protein lysate).
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Wash the beads three times with Wash Buffer 3.
-
-
Binding:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.[16]
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Wash Buffer 1 (twice)
-
Wash Buffer 2 (twice)
-
Wash Buffer 3 (three times)
-
-
Rationale for Stringent Washing: The use of SDS in the initial wash steps helps to disrupt non-specific protein-protein and protein-bead interactions, leading to a cleaner final eluate.[7]
-
-
Elution or On-Bead Digestion:
-
Option A: Elution of Intact Proteins
-
Add Elution Buffer to the washed beads.
-
Incubate at 95°C for 10 minutes to release the bound proteins.
-
Pellet the beads with a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.
-
-
Option B: On-Bead Digestion for Mass Spectrometry
-
Wash the beads twice with 50 mM ammonium bicarbonate to remove any remaining detergents.
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add trypsin (or another suitable protease) and incubate overnight at 37°C with shaking.
-
Pellet the beads with a magnetic stand and collect the supernatant containing the digested peptides.
-
-
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the basic steps for preparing the eluted proteins or peptides for LC-MS/MS analysis.
Materials:
-
Eluted protein or peptide sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (for eluted intact proteins)
-
Formic acid
Procedure:
-
For Eluted Intact Proteins (from Protocol 2, Option A):
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the sample with formic acid and desalt using a C18 StageTip or ZipTip before LC-MS/MS analysis.
-
-
For Digested Peptides (from Protocol 2, Option B):
-
Desalting: Acidify the peptide-containing supernatant with formic acid.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Analysis and Interpretation
The data generated from the LC-MS/MS analysis will consist of a list of identified proteins and, for quantitative proteomics experiments, their relative abundance in the sample.
-
Protein Identification: The raw mass spectrometry data is processed using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantitative Analysis: For quantitative studies, label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be employed to compare protein abundance between different experimental conditions.
-
Background Subtraction: It is essential to include a negative control (e.g., a sample without the alkyne-tagged biomolecule or without the (+)-Biotin-PEG4-azide) to identify and subtract non-specifically bound proteins.
-
Data Validation: The identified proteins should be further validated using orthogonal methods, such as Western blotting or co-immunoprecipitation, to confirm the interactions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of biotinylated protein | Inefficient click reaction | Optimize the concentration of (+)-Biotin-PEG4-azide and copper catalyst. Ensure the sodium ascorbate solution is freshly prepared.[19] |
| Low incorporation of the alkyne tag | Optimize the metabolic labeling conditions (concentration and duration of alkyne analog treatment). | |
| High background of non-specific proteins | Insufficient washing | Increase the stringency of the wash buffers (e.g., higher detergent concentration, addition of salt).[15] |
| Non-specific binding to beads | Block the beads with a blocking solution (e.g., BSA, biotin-free milk) before adding the lysate.[13][15][20] | |
| No protein detected by mass spectrometry | Inefficient elution or digestion | Optimize elution conditions or on-bead digestion protocol. Ensure complete removal of detergents before digestion. |
| Protein degradation | Use fresh protease inhibitors throughout the procedure.[15] |
Conclusion
(+)-Biotin-PEG4-azide is a versatile and powerful tool for the selective enrichment of alkyne-modified biomolecules. The combination of bio-orthogonal click chemistry and high-affinity biotin-streptavidin purification provides a robust workflow for identifying and quantifying proteins in complex biological samples.[1][14] By carefully following the protocols outlined in this application note and understanding the principles behind each step, researchers can confidently employ this reagent to advance their studies in proteomics and drug discovery.
References
-
Chodosh, L. A., Carthew, R. W., & Sharp, P. A. (1986). A single polypeptide possesses the binding and transcription activities of the major late transcription factor of adenovirus. Molecular and Cellular Biology, 6(12), 4723–4733. [Link]
-
Thermo Fisher Scientific. (n.d.). Biotinylated protein pull-down. ResearchGate. [Link]
-
ResearchGate. (2023). Which is the best biotin-azide substrate for click-chemistry to detect nascent protein synthesis with L-homopropargyl-glycine metabolic labelling?[Link]
-
Dash, S., Balasubramaniam, M., Dash, C., & Pandhare, J. (2023). Biotin-based Pulldown Assay to Validate mRNA Targets. JoVE. [Link]
-
Abbexa. (n.d.). Biotinylated Protein Pull-Down Kit (Magnetic Beads). [Link]
-
ChemRxiv. (2023). Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. [Link]
-
Li, H., & Li, J. (2017). Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. Methods in Molecular Biology, 1619, 99-110. [Link]
-
Butko, M. T., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4058–4065. [Link]
-
Roux, K. J. (2012). BioID pull-down to identify candidate proteins. Cold Spring Harbor Protocols, 2012(10), pdb.prot071419. [Link]
-
Butko, M. T., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]
-
Lim, R. K., & Lin, Q. (2019). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biotechnology Journal, 14(11), e1900021. [Link]
-
ResearchGate. (2025). Biotinylated proteins pull-down with streptavidin beads not working?[Link]
-
Zhang, Y., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews, 53(1), 123-156. [Link]
-
Kim, J., & Kim, Y. K. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3469. [Link]
-
Wang, Y., et al. (2017). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 22(5), 779. [Link]
-
Nessen, M. A., et al. (2020). Click Chemistry in Proteomic Investigations. Frontiers in Chemistry, 8, 587. [Link]
-
Zhang, M., et al. (2024). Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. Nature Communications, 15(1), 1-13. [Link]
-
Wiley Online Library. (n.d.). Purification of DNA-Binding Proteins Using Biotin/Streptavidin Affinity Systems. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Chemistry & Biology, 21(9), 1075–1101. [Link]
-
The Rockefeller University. (2019). Biotin-streptavidin based purification guide lines. [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]
-
The Animated Biologist. (2021). Strep-tag affinity chromatography (a protein purification method). YouTube. [Link]
Sources
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. rockefeller.edu [rockefeller.edu]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. assets.fishersci.com [assets.fishersci.com]
Precision Proteomics: A Master Guide to (+)-Biotin-PEG4-azide
Abstract
In the landscape of chemical proteomics, the isolation of specific protein subsets from complex biological matrices is the rate-limiting step for high-sensitivity mass spectrometry. (+)-Biotin-PEG4-azide has emerged as a gold-standard heterobifunctional linker for this purpose. Unlike hydrophobic biotin-azide variants, the inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances water solubility, reduces aggregation, and mitigates steric hindrance during streptavidin enrichment. This guide details the mechanistic rationale and validated protocols for deploying (+)-Biotin-PEG4-azide in Activity-Based Protein Profiling (ABPP) and metabolic labeling studies.
The Chemist’s Perspective: Why This Probe?
To understand how to use this reagent, one must first understand its architecture. (+)-Biotin-PEG4-azide is not merely a connector; it is a solubility-engineered tool designed to overcome the limitations of traditional biotinylation.
Structural Anatomy
-
The Warhead (Azide, -N3): A small, bioorthogonal group that remains inert in native biological systems but reacts rapidly with alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
The Spacer (PEG4): A 4-unit polyethylene glycol chain.[1]
-
Solubility: It prevents the reagent from crashing out in aqueous buffers, a common failure mode with hydrophobic linkers.
-
Sterics: It provides a ~16 Å reach, pushing the biotin moiety away from the protein surface. This is critical because bulky proteins can sterically occlude the deep biotin-binding pocket of streptavidin.
-
-
The Handle ((+)-Biotin): Binds Streptavidin/Avidin with femtomolar affinity (
), allowing for rigorous washing conditions (e.g., 1% SDS, 8M Urea) that remove non-specific background.
Mechanism of Action: The Click Reaction
The core utility relies on the CuAAC reaction. When a protein is tagged with a terminal alkyne (either metabolically or via an activity-based probe), (+)-Biotin-PEG4-azide covalently "clicks" to it, forming a stable 1,2,3-triazole linkage.
Figure 1: The CuAAC reaction mechanism.[2] The copper catalyst drives the cycloaddition between the alkyne-tagged protein and the biotin-azide linker.
Core Applications
Activity-Based Protein Profiling (ABPP)
In ABPP, a small molecule probe (inhibitor) equipped with an alkyne handle binds to the active site of target enzymes (e.g., kinases, serine hydrolases). (+)-Biotin-PEG4-azide is then introduced to visualize or enrich these active enzymes.
-
Advantage: The PEG4 linker ensures that the biotin does not interfere with the probe's binding affinity during the click reaction if performed in native lysates.
Metabolic Labeling (Bioorthogonal Chemistry)
Cells are fed alkyne-containing analogs of natural metabolites (e.g., L-Homopropargylglycine (HPG) for proteins, Alkynyl-palmitate for lipids). These analogs are incorporated into the cellular machinery.
-
Advantage: (+)-Biotin-PEG4-azide allows for the global enrichment of the "newly synthesized" or "modified" proteome from the complex background.
Validated Protocol: CuAAC Click & Enrichment
Self-Validating System: This protocol includes "No-Catalyst" and "No-Probe" controls. If signal appears in these lanes, your data is invalid (likely due to non-specific binding or endogenous biotin).
Reagents Preparation
| Reagent | Stock Conc. | Solvent | Storage | Notes |
| (+)-Biotin-PEG4-azide | 5-10 mM | DMSO | -20°C | Anhydrous DMSO recommended. |
| CuSO4 | 50 mM | Water | RT | Source of Cu(II).[3] |
| TCEP | 50 mM | Water | -20°C | Reduces Cu(II) to active Cu(I). Fresh is best. |
| THPTA Ligand | 10 mM | Water | -20°C | Protects Cu(I) from oxidation & disproportionation. |
| Lysis Buffer | - | PBS/HEPES | 4°C | Avoid EDTA/EGTA (chelates Copper). |
Step-by-Step Workflow
Step 1: Protein Lysate Preparation
-
Lyse cells/tissue in Lysis Buffer (e.g., 1% SDS in PBS or HEPES).
-
Critical: Avoid buffers containing primary amines (Tris) if possible, as they can compete for copper, though Tris is often tolerated if copper concentration is sufficient.
-
-
Adjust protein concentration to 1–2 mg/mL.
Step 2: The Click Reaction (CuAAC)
Perform this in 1.5 mL tubes. Add reagents in the following order to prevent Cu(I) precipitation.
-
Lysate: 100 µL (100–200 µg protein).
-
(+)-Biotin-PEG4-azide: Add to final 100 µM (e.g., 2 µL of 5 mM stock).
-
Click Cocktail (Premix immediately before use):
-
Mix CuSO4 (1 mM final) + THPTA (100 µM final). Let sit for 1 min to form complex.
-
Add TCEP (1 mM final). Solution may turn slightly yellow.
-
-
Initiate: Add the Click Cocktail to the lysate/azide mixture.
-
Incubate: 1 hour at Room Temperature (RT) with gentle rotation. Protect from light.
Step 3: Protein Precipitation (Removal of Excess Reagent)
Why: You must remove unreacted Biotin-PEG4-azide before adding streptavidin beads, or the free biotin will saturate the beads immediately.
-
Add 600 µL cold Methanol , 150 µL Chloroform , and 450 µL Water (M/C/W precipitation).
-
Vortex and centrifuge at 14,000 x g for 5 min.
-
Remove the upper phase. A protein disc should form at the interface.
-
Add 450 µL Methanol, vortex, and spin again to pellet protein.
-
Air dry the pellet for 2-5 mins (do not over-dry).
Step 4: Streptavidin Enrichment
-
Resuspend pellet in 200 µL PBS + 1% SDS . (Heating to 70°C helps solubilization).
-
Dilute to 0.2% SDS with PBS (1 mL total volume).
-
Add 30-50 µL of washed Streptavidin-Agarose or Magnetic Beads .
-
Incubate 2 hours to overnight at 4°C.
Step 5: Stringent Washing (The "Clean" Proteome)
Wash beads sequentially (1 mL each, 5 mins rotation):
-
1% SDS in PBS (Removes non-specific hydrophobic binders).
-
4M Urea in PBS (Unfolds non-covalent interactors).
-
50 mM Ammonium Bicarbonate (AMBIC) (Prepares for MS digestion).
Step 6: On-Bead Digestion
-
Resuspend beads in 200 µL AMBIC.
-
Add Trypsin (1 µg). Incubate overnight at 37°C.
-
Collect supernatant (peptides) for Mass Spectrometry.
Visualizing the Workflow
Figure 2: Complete proteomic workflow from sample labeling to mass spectrometry analysis using (+)-Biotin-PEG4-azide.[3][4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (MS) | Endogenous Biotinylated Proteins | Pre-clear lysate with streptavidin beads before the click reaction. Alternatively, filter out common contaminants (e.g., Pyruvate Carboxylase) during data analysis [1]. |
| Protein Precipitation during Click | Copper Instability | Ensure THPTA is used. It acts as a sacrificial ligand to protect proteins from Cu-induced oxidation/precipitation. Do not use Copper alone [2]. |
| Low Enrichment Yield | Incomplete Click Reaction | Check TCEP freshness (it oxidizes rapidly). Ensure pH is 7.0–8.0. Increase Biotin-PEG4-azide concentration to 200 µM. |
| Beads Clumping | Free Biotin Carryover | The precipitation step (Step 3) was inefficient. Perform a second wash of the protein pellet with methanol. |
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998.
-
Willems, L. I., et al. (2011). Bioorthogonal chemistry: applications in activity-based protein profiling. Accounts of Chemical Research, 44(9), 718-729.
Sources
Troubleshooting & Optimization
Technical Support Center: (+)-Biotin-PEG4-azide Labeling Optimization
Ticket ID: B-PEG4-AZ-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Labeling Efficiency & Protocol Optimization
Executive Summary: The Reagent & The Challenge
(+)-Biotin-PEG4-azide is a high-performance affinity tag designed to overcome the hydrophobicity issues associated with standard biotin reagents. The PEG4 spacer is not merely a linker; it is a solubility enhancer that reduces aggregation and provides the necessary flexibility for the biotin moiety to reach the Streptavidin binding pocket (approx. 5 Å depth) without steric hindrance.
However, "low labeling efficiency" is rarely a fault of the reagent itself. It is almost invariably a symptom of catalytic failure (in CuAAC) or steric/kinetic barriers (in SPAAC) . This guide deconstructs these failure modes into actionable solutions.
Diagnostic Triage: Where is the failure occurring?
Before altering your protocol, use this logic tree to isolate the variable causing the low yield.
Figure 1: Diagnostic logic tree for isolating the root cause of low labeling efficiency based on reaction chemistry.
Technical Deep Dive: The CuAAC Reaction (Click Chemistry)
The most common cause of failure in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the oxidation of Copper(I) to Copper(II) . The reaction requires Cu(I); however, Cu(I) is unstable in aqueous environments and rapidly oxidizes to the inactive Cu(II) state, which also generates reactive oxygen species (ROS) that can degrade your protein.
The Solution: THPTA Ligand
You must use a stabilizing ligand. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the gold standard for biological labeling. It sacrifices itself to ROS, protects the protein, and maintains copper in the active Cu(I) state.
Optimized CuAAC Protocol
Use this protocol to replace standard "copper wire" or "naked copper" methods.
| Component | Function | Recommended Final Conc. | Stoichiometry Notes |
| Protein-Alkyne | Substrate | 1–5 mg/mL | High conc. improves kinetics. |
| (+)-Biotin-PEG4-Azide | Label | 20–100 µM | Use 20–50 molar equivalents over protein. |
| CuSO₄ | Catalyst Source | 1 mM | Must be premixed with Ligand.[1] |
| THPTA Ligand | Cu Stabilizer | 5 mM | Critical Ratio: Keep Ligand:Cu at 5:1 . |
| Sodium Ascorbate | Reducing Agent | 5 mM | Must be fresh. Turns Cu(II) to Cu(I). |
Step-by-Step Workflow:
-
Prepare Reagents: Dissolve (+)-Biotin-PEG4-azide in DMSO (stock 10–50 mM).
-
The "Complex" Step (Crucial): In a separate tube, mix CuSO₄ and THPTA. Incubate for 5 minutes. The solution should be light blue.
-
Assembly: Add the Protein-Alkyne to your reaction tube.
-
Add Label: Add (+)-Biotin-PEG4-azide. Vortex briefly.
-
Add Catalyst: Add the CuSO₄/THPTA complex to the reaction.[1][2][3]
-
Initiation: Add Sodium Ascorbate last. The solution should turn colorless (indicating Cu(I)). If it turns brown/yellow, precipitate is forming.
-
Incubation: 30–60 minutes at Room Temp (RT), protected from light.
Technical Deep Dive: SPAAC (Copper-Free)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes (like DBCO or BCN) to drive the reaction without copper.[4]
The Problem: SPAAC has significantly slower reaction kinetics (approx. 100x slower) than CuAAC. The Fix: If you observe low efficiency with SPAAC, you are likely fighting Second-Order Kinetics .
Since you cannot easily increase the protein concentration, you must drastically increase the local concentration of the Biotin-PEG4-Azide .
-
Recommendation: Increase Biotin-PEG4-Azide excess to 50–100 equivalents .
-
Incubation: Extend time to 4 hours at RT or Overnight at 4°C.
-
Buffer Check: Ensure no azides (like Sodium Azide preservative) are present in your starting buffer. They will compete for the DBCO.
Frequently Asked Questions (Troubleshooting)
Q1: My protein precipitated immediately after adding the copper. What happened? A: This is "Copper Shock." Free copper ions can chelate to histidine residues on protein surfaces, causing unfolding and aggregation.
-
Fix: Never add naked CuSO₄ to the protein. Always premix CuSO₄ with THPTA (1:5 ratio) before adding it to the protein mixture. The ligand shields the copper from the protein surface while keeping it catalytically active [1].
Q2: The reaction mixture turned blue/green during incubation. Is this normal? A: No. A blue/green tint indicates the Cu(I) has oxidized back to Cu(II). The reaction has stopped.
-
Fix: Add a "booster" shot of fresh Sodium Ascorbate (additional 2.5 mM) to reduce the copper back to the active state. Ensure the reaction is sealed against atmospheric oxygen.
Q3: Can I use this reagent with cell lysates containing EDTA-based protease inhibitors? A: No. EDTA is a strong chelator and will strip the copper from the THPTA ligand, killing the catalytic cycle.
-
Fix: Dialyze the lysate into PBS or HEPES before labeling. Alternatively, if you must use EDTA, saturate it by adding excess MgCl₂ or use the SPAAC (Copper-free) method instead.
Q4: I am using SPAAC (DBCO-protein) and seeing background signal. Why? A: DBCO can react non-specifically with free thiols (Cocysteine residues) on proteins, albeit slowly.
-
Fix: Alkylate free thiols with iodoacetamide prior to the click reaction if background is high. Alternatively, switch to the CuAAC method, which is strictly bioorthogonal and does not react with thiols [2].
Q5: How do I store the Biotin-PEG4-Azide stock? A: Dissolve in anhydrous DMSO or DMF. Store at -20°C.
-
Warning: Do not store in water/buffer for long periods. While the PEG4 linker makes it water-soluble, the azide group can slowly degrade, and hydrolysis can occur over months.
Validation: How to confirm it worked
Do not rely on "hope." Validate the labeling before downstream application.
-
HABA Assay (Quantitative):
-
Uses the displacement of HABA dye from Avidin to quantify biotin.
-
Note: Requires removing free unreacted Biotin-PEG4-Azide first (via Desalting Column or Dialysis) to avoid false positives.
-
-
Western Blot (Qualitative):
-
Run the labeled protein on SDS-PAGE.
-
Transfer to membrane.
-
Probe with Streptavidin-HRP .
-
Success: A strong band at the molecular weight of your protein.
-
Control: Run a "No Catalyst" control sample. It should show zero signal.
-
References
-
Hong, V., Prescher, J. A., & Finn, M. G. (2009). "Evolution of Fluorogenic Click Reporter Reagents and Their Application in the Detection of Azides and Alkynes." Journal of the American Chemical Society, 131(41), 14886–14894.
-
Dommerholt, J., et al. (2016).[5] "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(49), 9422-9425.
-
Thermo Fisher Scientific. "Ez-Link™ TFP Ester-PEG4-DBCO Product Information."
-
BroadPharm. "Protocol for Azide-Alkyne Click Chemistry."
Sources
Technical Support Center: Reducing Non-Specific Binding in Biotin-Streptavidin Pull-Downs
Introduction
The biotin-streptavidin interaction (
This guide deconstructs the mechanisms of NSB—electrostatic attraction, hydrophobic interaction, and lectin binding—and provides a self-validating protocol to eliminate them.
Module 1: Matrix Selection Guide (The Hardware)
Not all biotin-binding proteins are created equal.[1] The choice of matrix is the first line of defense against NSB.
Comparative Analysis of Biotin-Binding Proteins[2][3][4][5]
| Feature | Avidin | Streptavidin | NeutrAvidin | Application Scientist Note |
| Source | Egg White | Streptomyces avidinii | Modified Avidin | Avidin is rarely recommended for complex lysates due to high noise. |
| Isoelectric Point (pI) | ~10.5 (Highly Basic) | ~5–6 (Neutral/Acidic) | ~6.3 (Neutral) | High pI causes electrostatic binding to negatively charged DNA and membranes. |
| Glycosylation | High (Mannose/GlcNAc) | None | None (Deglycosylated) | Sugars act as lectins, binding to cell surface carbohydrates non-specifically. |
| RYD Sequence | No | Yes | No | The RYD sequence mimics RGD, a motif that binds Integrins on cell surfaces. |
| NSB Risk Profile | High | Moderate | Lowest | NeutrAvidin is the superior choice for low-background pull-downs. |
Key Insight: While Streptavidin is an improvement over Avidin, it contains an RYD (Arg-Tyr-Asp) sequence. This mimics the RGD binding sequence found in fibronectin, leading to specific but unwanted binding of integrins and other cell adhesion receptors. If your "contaminant" is a cell surface protein, switch to NeutrAvidin , which lacks this motif.
Module 2: Chemical Optimization (The Software)
Blocking Endogenous Biotin
Tissues with high metabolic activity (Liver, Kidney, Brain) contain high levels of endogenous biotinylated carboxylases (e.g., Pyruvate Carboxylase, ~130 kDa; Acetyl-CoA Carboxylase, ~265 kDa).
-
The Fix: Perform a Two-Step Block before adding your biotinylated bait.
-
Incubate lysate with free Avidin/Streptavidin (binds endogenous biotin).
-
Incubate with free Biotin (blocks open sites on the added Avidin).
-
Buffer Chemistry
Standard PBS is often insufficient for "dirty" lysates.
-
Salt: Increase NaCl to 300–500 mM in the wash buffer. This shields ionic interactions driven by charged proteins.
-
Detergents: Use 0.1–0.5% NP-40 or Triton X-100 to disrupt hydrophobic NSB. For nuclear proteins, 0.05% SDS can be used if the bait-prey interaction is robust.
-
Blocking Agents: Use 1–2% BSA (Bovine Serum Albumin).[2]
-
Warning:Do NOT use non-fat dry milk. It contains significant amounts of biotin, which will saturate your beads and prevent bait binding.
-
Module 3: The Gold Standard Protocol (SOP-052)
This protocol is designed to be self-validating. The Pre-Clearing step is mandatory to establish a baseline background.
Materials
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitors.
-
High-Stringency Wash Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl , 0.1% NP-40, 1 mM EDTA.
-
Beads: NeutrAvidin Magnetic Beads (Recommended).
Step-by-Step Workflow
-
Lysate Preparation:
-
Mandatory Pre-Clearing (The "Ghost" Step):
-
Add 30 µL of non-conjugated beads (blocked with BSA) to the lysate.
-
Incubate for 30–60 min at 4°C with rotation.
-
Magnetically separate and keep the supernatant . Discard the beads.
-
Why: This removes proteins that bind to the bead matrix itself (e.g., plastic-binders, sepharose-binders).
-
-
Bait Incubation:
-
Add your Biotinylated Bait to the pre-cleared lysate. Incubate 1–2 hours at 4°C.
-
Note: Adding bait directly to lysate is often better than pre-immobilizing on beads, as it avoids steric hindrance.
-
-
Capture:
-
Add 30 µL of fresh, blocked NeutrAvidin beads. Incubate 1 hour at 4°C.
-
-
Stringent Washing:
-
Wash 1: Lysis Buffer (Low salt).
-
Wash 2: High-Stringency Buffer (500 mM NaCl). Crucial for removing electrostatic contaminants.
-
Wash 3: Lysis Buffer (to lower salt before elution).
-
-
Elution:
-
Boil in 2x SDS-PAGE buffer containing Biotin (2 mM) to competitively displace the interaction, or use standard SDS boiling if leaching streptavidin monomers (13 kDa) is acceptable.
-
Module 4: Visualization of Mechanisms
Diagram 1: Sources of Non-Specific Binding
This diagram illustrates the three primary vectors of contamination: Ionic (Charge), RYD-Integrin (Mimicry), and Endogenous Biotin.
Caption: Figure 1. Mechanisms of Non-Specific Binding (NSB) and targeted chemical solutions.
Diagram 2: The Optimized Workflow
A logical flow emphasizing the critical "Pre-Clear" and "Stringent Wash" steps.
Caption: Figure 2.[5] The "Gold Standard" workflow incorporating a mandatory pre-clearing step to reduce background noise.
Module 5: Troubleshooting FAQ
Q1: I see a persistent contaminant band at ~70 kDa. What is it? A: This is likely Hsp70 or a related chaperone. These proteins bind to hydrophobic patches on unfolded proteins or the bead surface itself.
-
Solution: Increase detergent concentration (e.g., 0.5% NP-40) in the wash buffer and ensure your pre-clearing step is sufficient. If using Avidin, it could also be endogenous biotinylated proteins, but those are usually larger or smaller (e.g., Pyruvate Carboxylase at ~130 kDa).
Q2: My nuclear protein pull-down has massive background. Why? A: Nuclear lysates are rich in DNA and chromatin. Avidin (pI 10.5) acts like a histone, binding negatively charged DNA.
-
Solution:
-
Switch to NeutrAvidin (pI 6.3).
-
Add Ethidium Bromide (50 µg/mL) or Benzonase to the lysate to disrupt DNA-protein interactions.
-
Pre-block beads with sheared salmon sperm DNA or tRNA.
-
Q3: Can I use milk to block my beads? A: No. Milk contains high levels of Biotin (Vitamin B7). Blocking with milk will saturate the biotin-binding sites on your Streptavidin beads, preventing them from binding your bait. Use BSA (Bovine Serum Albumin) or Biotin-free Casein .
Q4: Should I immobilize the bait on the beads before adding lysate, or add bait to lysate first? A: For low-affinity interactions or low-abundance targets, add the bait to the lysate first . This allows liquid-phase kinetics (faster binding) and prevents the bait from being sterically hindered by the bead surface during the initial binding event.
References
-
Thermo Fisher Scientific. Avidin, Streptavidin and NeutrAvidin Characteristics. Retrieved from Thermo Fisher Technical Resources.[3]
-
Hofmann, K., et al. (1980). The avidin-biotin system: Use of the high-affinity system for the isolation of receptors. PNAS.
-
Alon, R., et al. (1990). Streptavidin contains an RYD sequence which mimics the RGD receptor domain of fibronectin. European Journal of Biochemistry.
-
Cold Spring Harbor Protocols. Blocking Endogenous Biotin. CSH Protocols.
Sources
Technical Support Center: Optimizing (+)-Biotin-PEG4-azide Solubility
Topic: Improving solubility and stability for in vitro assays Audience: Researchers, Scientists, and Drug Development Professionals Guide Version: 2.0 (Senior Scientist Verified)
Welcome to the Technical Support Center
From: Dr. Alex V., Senior Application Scientist Subject: Overcoming Solubility Artifacts in Biotinylation Workflows
You are likely reading this because you have encountered the "Biotin Paradox." While the PEG4 linker in (+)-Biotin-PEG4-azide is designed to improve water solubility, the biotin moiety itself is a fused ureido-tetrahydrothiophene ring system that is notoriously hydrophobic.
In high-concentration stocks or specific buffer conditions, the hydrophobic interactions of the biotin headgroup can override the hydrophilic solvation of the PEG tail, leading to micro-precipitation. This "invisible" precipitation is a primary cause of high background noise, low labeling efficiency, and poor reproducibility in Click Chemistry (CuAAC/SPAAC) assays.
This guide provides a self-validating protocol to ensure your reagent remains in solution and bio-active.
Part 1: The Core Protocol (Stock Preparation)
The Golden Rule: Never attempt to dissolve the neat solid directly into aqueous buffer (PBS, Tris, water). This almost invariably leads to aggregation that is difficult to reverse.
Step-by-Step Solubilization
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF (Dimethylformamide).
-
Why? Biotin has high solubility in these polar aprotic solvents. "Anhydrous" grade is critical because water contamination promotes hydrolysis of the azide or ester linkages over long-term storage.
-
-
Target Concentration: Prepare a 10 mM to 50 mM stock solution.
-
Calculation: For 5 mg of (+)-Biotin-PEG4-azide (MW ≈ 444.5 g/mol ), add 1.12 mL of DMSO to achieve ~10 mM.
-
-
Dissolution Technique:
-
Add the solvent to the vial containing the solid.[1]
-
Vortex vigorously for 30 seconds.
-
Validation: Hold the vial up to a light source. The solution must be crystal clear. Any turbidity indicates incomplete solvation.
-
-
Storage: Aliquot immediately into single-use volumes (e.g., 10–50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.[2]
Part 2: Troubleshooting & FAQs
Q1: "I see a white precipitate immediately upon adding the DMSO stock to my aqueous reaction buffer. What happened?"
Diagnosis: You likely triggered "Solvent Shock." The Mechanism: When a high-concentration hydrophobic stock hits an aqueous buffer, the local concentration of water spikes instantly. If the mixing isn't faster than the aggregation rate, the biotin molecules self-assemble into hydrophobic clusters before the PEG chains can solvate them.
The Fix: The "Vortex-Inject" Technique
-
Have your aqueous reaction mixture spinning on a vortexer (medium speed) or stirring rapidly with a magnetic bar.
-
Inject the DMSO stock slowly directly into the center of the vortex/swirl.
-
Do not touch the pipette tip to the wall of the tube (this creates a stagnant high-concentration zone).
Q2: "My cells are showing toxicity. Is it the reagent or the solvent?"
Diagnosis: Likely DMSO toxicity. The Limit: Most mammalian cell lines tolerate up to 0.1% to 0.5% (v/v) DMSO.
-
Calculation: If you need a final reagent concentration of 100 µM in the assay:
-
Using a 10 mM stock requires a 1:100 dilution
1% DMSO (Risk of Toxicity). -
Using a 50 mM stock requires a 1:500 dilution
0.2% DMSO (Safe).
-
-
Recommendation: Increase the concentration of your master stock solution to reduce the volume of solvent required.
Q3: "Can I make an intermediate dilution in water to lower the DMSO %?"
Diagnosis: Risky. Intermediate dilutions (e.g., 1 mM in water) are often thermodynamically unstable and can precipitate over 1-2 hours. The Fix: The "Step-Down" Dilution If you must dilute before the final assay, use a buffer containing a surfactant or a co-solvent:
-
Diluent: PBS + 0.05% Tween-20.
-
Why? Tween-20 acts as a chaperone, stabilizing the biotin moiety in the aqueous phase during the transition.
Part 3: Quantitative Reference Data
Table 1: Solvent Compatibility & Limits
| Parameter | Recommended Value | Critical Limit | Notes |
| Stock Solvent | Anhydrous DMSO | Avoid Water/PBS | Water promotes hydrolysis; Biotin aggregates. |
| Stock Conc. | 10 – 50 mM | Max ~200 mM | Viscosity becomes an issue >100 mM. |
| Final Assay DMSO | < 0.1% (Ideal) | 0.5% (Max) | >0.5% induces membrane permeabilization in live cells. |
| Storage Temp | -20°C | -80°C (Long term) | Stable for 6 months at -20°C if desiccated.[2] |
| Freeze-Thaw | Single Use | Max 1 Cycle | Repeated cycles introduce moisture. |
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for preparing and troubleshooting the reagent.
Figure 1: Logic flow for solubilization and dilution to prevent precipitation and solvent toxicity.
Part 5: Advanced Protocol - The "Step-Down" Method
Use this if you observe precipitation despite following the standard protocol.
-
Prepare Stock: Dissolve 5 mg Biotin-PEG4-azide in 200 µL anhydrous DMSO (Conc: ~56 mM).
-
Prepare Intermediate Buffer: 1 mL of PBS containing 0.05% Tween-20 (or 10% PEG-300 for in vivo work).
-
Intermediate Dilution: Add 20 µL of Stock to 980 µL of Intermediate Buffer.
-
Final Addition: Add this intermediate solution to your cells/protein.
-
Benefit: You are adding a predominantly aqueous solution to your assay, eliminating the "Solvent Shock" effect.
-
References
-
National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.[5] Retrieved from [Link]
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Labeled with (+)-Biotin-PEG4-azide
For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the ability to selectively isolate and identify proteins of interest is paramount. Bio-orthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for this purpose. When coupled with the unparalleled sensitivity of mass spectrometry, it allows for the precise characterization of protein subpopulations. At the heart of many such workflows lies the biotin-azide reagent, a molecular bridge that connects a target protein to an enrichment matrix.
This guide provides an in-depth, objective comparison of (+)-Biotin-PEG4-azide with its alternatives, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your proteomics endeavors.
The Principle: Bio-orthogonal Labeling and Enrichment
The fundamental workflow involves two key steps. First, a bio-orthogonal reactive group, typically an alkyne, is metabolically, enzymatically, or chemically incorporated into a protein of interest. Subsequently, a biotin-azide reagent, such as (+)-Biotin-PEG4-azide, is "clicked" onto the alkyne-modified protein. The biotin tag then serves as a high-affinity handle for enrichment on streptavidin-coated beads, separating the labeled proteins from the complex cellular lysate.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A[Alkyne-Modified Protein] -- "Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)" --> B{Protein labeled with Biotin-PEG4-azide}; B -- "Streptavidin Enrichment" --> C[Isolation of Biotinylated Proteins]; C -- "Proteolysis" --> D[Peptide Mixture]; D -- "Mass Spectrometry Analysis" --> E[Protein Identification & Quantification];
subgraph "Labeling" A; end
subgraph "Enrichment & Digestion" B; C; D; end
subgraph "Analysis" E; end } caption: "General workflow for bio-orthogonal labeling and mass spectrometry analysis."
The Contenders: A Comparative Look at Biotin-Azide Reagents
The choice of biotin-azide reagent is a critical decision that can significantly influence the outcome of a proteomics experiment. Here, we compare (+)-Biotin-PEG4-azide with its primary alternatives: other non-cleavable PEGylated linkers and the increasingly popular cleavable linkers.
Non-Cleavable PEGylated Linkers: The Impact of PEG Length
(+)-Biotin-PEG4-azide belongs to a family of reagents that differ in the length of their polyethylene glycol (PEG) spacer arm. The PEG linker offers several advantages, including increased hydrophilicity and reduced steric hindrance, which can improve the accessibility of the biotin moiety for streptavidin binding.[2][3]
A key question for researchers is how the length of this PEG linker—be it PEG3, PEG4, or PEG5—affects experimental outcomes. A study comparing these three homologous biotinyl azides in a chemical proteomics workflow provides valuable insights.[4]
| Reagent | Key Characteristics | Impact on Mass Spectrometry |
| (+)-Biotin-PEG3-azide | Shorter, more hydrophobic PEG linker. | May exhibit lower labeling efficiency in some contexts due to steric hindrance. The resulting modified peptides will have a lower mass. |
| (+)-Biotin-PEG4-azide | Intermediate length and hydrophilicity. | Often considered a good balance between solubility and potential for non-specific interactions. Provides a distinct mass shift for confident peptide identification. |
| (+)-Biotin-PEG5-azide | Longer, more hydrophilic PEG linker. | Can enhance solubility of labeled proteins and improve biotin accessibility for streptavidin. However, longer PEG chains can sometimes lead to broader elution profiles in liquid chromatography. |
Experimental Data Snapshot:
In a comparative study using a one-pot triplex tagging approach, the number of identified modified peptides was evaluated for each linker.[4]
| Biotin-Azide Reagent | Number of Identified Peptides (with at least two tags) |
| Biotin-PEG3-azide | 147 |
| Biotin-PEG4-azide | 147 |
| Biotin-PEG5-azide | 147 |
This data is derived from a specific experimental context and may vary depending on the biological system and workflow.[4]
The study found that a "MixClick" workflow, where all three linkers are used simultaneously, yielded a higher number of confident identifications than analyzing each linker individually.[5] This is because the presence of three distinct masses for the same peptide increases the confidence of identification.[4]
The Rise of Cleavable Linkers: A Paradigm Shift in Elution
A significant challenge with non-cleavable biotin linkers like (+)-Biotin-PEG4-azide is the harsh conditions required to elute the captured proteins from streptavidin beads, owing to the extremely strong biotin-streptavidin interaction.[1] This often necessitates on-bead digestion, which can lead to the co-elution of non-specifically bound proteins and streptavidin-derived peptides, complicating downstream analysis.
Cleavable linkers address this issue by incorporating a moiety that can be selectively cleaved under mild conditions, allowing for the release of the labeled proteins or peptides while leaving the biotin tag and non-specific binders attached to the beads.[6][7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A[Biotinylated Protein on Streptavidin Bead] -- "On-Bead Digestion" --> B{Peptide mixture with contaminants}; C[Biotinylated Protein on Streptavidin Bead with Cleavable Linker] -- "Mild Cleavage" --> D[Eluted, pure labeled peptides]; B -- "Mass Spectrometry" --> E[Complex Spectra]; D -- "Mass Spectrometry" --> F[Cleaner Spectra];
subgraph "Non-Cleavable Workflow" A; B; E; end
subgraph "Cleavable Workflow" C; D; F; end } caption: "Comparison of non-cleavable and cleavable linker workflows."
Comparative Performance: DADPS vs. AZO Cleavable Linkers
A study comparing two types of cleavable linkers, the acid-cleavable dialkoxydiphenylsilane (DADPS) linker and the reducible azobenzene (AZO) linker, highlights the significant gains in peptide identification that can be achieved.[8]
| Cleavable Linker | Enrichment Strategy | Number of Identified Unique Cysteine Residues |
| DADPS (Acid-cleavable) | Post-proteolytic digestion | 11,400 |
| DADPS (Acid-cleavable) | Pre-proteolytic digestion | 10,316 |
| AZO (Reducible) | Post-proteolytic digestion | 4,326 |
| AZO (Reducible) | Pre-proteolytic digestion | 2,795 |
Data adapted from a study profiling the cellular cysteinome.[8]
This data compellingly demonstrates that the choice of cleavable linker and the enrichment strategy have a profound impact on the number of identified peptides. The DADPS linker, with a post-proteolytic digestion enrichment strategy, yielded the highest number of identifications.[8] While a direct comparison with (+)-Biotin-PEG4-azide was not performed in this study, the significantly higher number of identifications with the DADPS linker suggests a substantial advantage for many applications.
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of your findings, we provide detailed methodologies for the key experimental workflows.
Protocol 1: Protein Labeling with (+)-Biotin-PEG4-azide via Click Chemistry
This protocol outlines the general steps for labeling alkyne-modified proteins in a cell lysate.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
(+)-Biotin-PEG4-azide
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or TCEP)
-
Copper chelator (e.g., THPTA or TBTA)
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (for on-bead digestion, typically includes proteases like trypsin in a suitable buffer)
Procedure:
-
Cell Lysis: Lyse cells containing the alkyne-modified proteins in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. For a 1 mL reaction, a typical starting point is:
-
1 mg of protein lysate
-
100 µM (+)-Biotin-PEG4-azide
-
1 mM CuSO₄
-
5 mM Sodium Ascorbate (prepare fresh)
-
1 mM THPTA/TBTA
-
-
Click Reaction: Add the click reaction cocktail to the protein lysate. Incubate at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation: Precipitate the proteins to remove excess reaction components. A common method is cold acetone precipitation.[1]
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS with 0.1% SDS, followed by PBS with 1M urea) is recommended.
-
-
On-Bead Digestion:
-
Wash the beads with a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.
Protocol 2: Elution from Cleavable Linkers (DADPS Example)
This protocol outlines the elution of peptides labeled with a DADPS-biotin-azide linker.
Procedure (following enrichment):
-
Washing: After enriching the biotinylated proteins on streptavidin beads, perform the final wash with a buffer compatible with the cleavage reaction (e.g., water or a low-concentration ammonium bicarbonate buffer).
-
Cleavage: To cleave the DADPS linker, incubate the beads in a solution of 10% formic acid for 30 minutes at room temperature.[6]
-
Peptide Collection: Centrifuge the beads and carefully collect the supernatant containing the released peptides.
-
Sample Preparation for MS: Desalt the eluted peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Expert Recommendations and Concluding Remarks
The choice between (+)-Biotin-PEG4-azide and its alternatives is not a one-size-fits-all decision. It is a strategic choice that should be guided by the specific goals of your experiment.
-
For robust, stable labeling where elution is not a primary concern, (+)-Biotin-PEG4-azide remains a solid choice. Its PEG linker enhances solubility and accessibility, and it is a well-characterized reagent. The use of homologous linkers with different PEG lengths in a multiplexed fashion can significantly increase the confidence of peptide identification.[4]
-
For experiments requiring high-purity elution of labeled proteins or peptides for downstream analysis, particularly quantitative proteomics, cleavable linkers are the superior option. The data strongly suggests that acid-cleavable linkers like DADPS can lead to a substantially higher number of identified peptides by minimizing background contamination.[8]
-
Always consider the potential for non-specific binding. Regardless of the reagent chosen, stringent washing steps are crucial. The inclusion of detergents like SDS and chaotropic agents like urea in the wash buffers can help to minimize non-specific interactions.[9]
References
-
Locker, P. J., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv. [Link]
-
Dirks, A. J., et al. (2007). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Bioconjugate Chemistry, 18(6), 1769–1775. [Link]
-
Chen, Y.-X., et al. (2023). Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. ChemRxiv. [Link]
-
AxisPharm. (n.d.). Cleavable Biotin. Retrieved from [Link]
-
ResearchGate. (2023). Which is the best biotin-azide substrate for click-chemistry to detect nascent protein synthesis with L-homopropargyl-glycine metabolic labelling?[Link]
-
AxisPharm. (n.d.). Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
Steigenberger, B., et al. (2020). Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides. Journal of Proteome Research, 19(5), 2113–2120. [Link]
-
Kostiuk, M. A., et al. (2018). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry, 14, 2388–2403. [Link]
-
ResearchGate. (2023). Why am I seeing non specific labelling of protein in lysate by biotin azide?[Link]
-
Chen, Y.-X., et al. (2023). Multiplying Identifiability of Clickable Peptides Using One-Pot Tagging of Homologous Biotinyl Azides. ChemRxiv. [Link]
Sources
- 1. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable Biotin | AxisPharm [axispharm.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of (+)-Biotin-PEG4-azide in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the precise and selective labeling of biomolecules within their native environment is paramount to unraveling complex biological processes and advancing therapeutic strategies. Bioorthogonal chemistry provides a powerful arsenal of tools for this purpose, enabling the covalent modification of target molecules in living systems with minimal perturbation. At the forefront of these technologies is the use of azide-functionalized probes, such as (+)-Biotin-PEG4-azide, which leverage the unique reactivity of the azide moiety for highly specific ligation reactions.
This guide provides an in-depth, objective comparison of (+)-Biotin-PEG4-azide's performance in the two major azide-alkyne cycloaddition reactions—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—alongside a critical evaluation of a key alternative, the Staudinger ligation. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip you with the field-proven insights necessary to select the optimal bioorthogonal strategy for your research needs.
The Central Role of the Azide: A Bioorthogonal Linchpin
The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and, most importantly, its lack of reactivity towards the vast majority of functional groups found in biological systems.[1] This chemical inertness ensures that azide-functionalized molecules, once introduced into a cell or organism, will only react with their specific, exogenously supplied reaction partner, providing a highly selective labeling handle.
(+)-Biotin-PEG4-azide: A Versatile Probe for Detection and Purification
(+)-Biotin-PEG4-azide is a widely used reagent that combines three key functional components:
-
(+)-Biotin: A vitamin with an exceptionally high affinity for streptavidin, enabling robust downstream detection and purification of labeled biomolecules.
-
PEG4 Spacer: A tetraethylene glycol linker that enhances the water solubility of the probe, reduces steric hindrance, and minimizes non-specific binding.
-
Azide Group: The bioorthogonal handle that facilitates covalent ligation to alkyne-modified targets.
The versatility of this reagent lies in its ability to participate in two distinct "click chemistry" reactions, each with its own set of advantages and limitations.
Mechanism of Action: A Tale of Two Cycloadditions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted triazole linkage.
-
Causality of Components: The copper(I) catalyst is essential for lowering the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often included to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[2]
Caption: Workflow of CuAAC using (+)-Biotin-PEG4-azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), or difluorinated cyclooctyne (DIFO), as the reaction partner for the azide. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, obviating the need for a catalyst.
-
Causality of Components: The choice of cyclooctyne is critical, as it dictates the reaction kinetics and stability of the reagent. More strained cyclooctynes generally exhibit faster reaction rates.
Caption: Workflow of SPAAC using (+)-Biotin-PEG4-azide.
Alternative Bioorthogonal Ligation: The Staudinger Ligation
The Staudinger ligation is another prominent bioorthogonal reaction that involves the reaction of an azide with a triarylphosphine bearing an ester trap. This reaction proceeds through an aza-ylide intermediate, which then rearranges to form a stable amide bond.
-
Causality of Components: The phosphine acts as a soft nucleophile that selectively reacts with the soft electrophilic azide. The ester trap is crucial for the intramolecular cyclization that leads to the formation of the stable amide linkage.
Sources
Assessing the Efficiency of Copper-Free Click Chemistry Reagents: A Comparative Guide
Introduction: The Bioorthogonal Imperative
The transition from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to copper-free alternatives marks a pivotal evolution in chemical biology. While CuAAC remains the gold standard for in vitro synthesis due to its speed and specificity, the cytotoxicity of Cu(I) catalysts renders them unsuitable for live-cell imaging and in vivo targeting.
This guide objectively assesses the three dominant copper-free reagents: DBCO (Dibenzocyclooctyne) , BCN (Bicyclononyne) , and the TCO-Tetrazine pair. We move beyond vendor marketing to analyze reaction kinetics (
The Contenders: SPAAC vs. iEDDA[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC relies on the release of ring strain (~18 kcal/mol) from a cyclooctyne to drive the reaction with an azide.
-
DBCO: The industry workhorse. Fused benzene rings increase strain and reactivity but add significant hydrophobicity.
-
BCN: A bicyclic structure that balances strain with a smaller, less lipophilic footprint.[1]
Inverse Electron-Demand Diels-Alder (iEDDA)
iEDDA involves a reaction between a strained alkene (dienophile) and a tetrazine (diene).[2][3][4][5]
-
TCO-Tetrazine: The "speed demon" of bioorthogonal chemistry. The relief of high ring strain in Trans-Cyclooctene (TCO) drives reactions at rates orders of magnitude faster than SPAAC.
Visualizing the Mechanisms
The following diagram contrasts the reaction pathways, highlighting the trade-off between structural complexity and reaction speed.
Caption: Comparative reaction pathways.[6][7] SPAAC forms a triazole via cycloaddition; iEDDA forms a pyridazine via N2 elimination, driving faster kinetics.
Comparative Analysis: Performance Metrics
The choice of reagent is often a trade-off between speed (kinetics) and stability/solubility .
Table 1: Physicochemical and Kinetic Comparison
| Feature | DBCO (SPAAC) | BCN (SPAAC) | TCO-Tetrazine (iEDDA) |
| Reaction Rate ( | 0.3 – 0.9 | 0.1 – 0.9 | 10,000 – 100,000+ |
| Hydrophilicity | Low (Lipophilic) | Moderate | Moderate to Low (Variant dependent) |
| Steric Bulk | High (Bulky fused rings) | Low (Compact) | High (TCO is bulky) |
| Stability (In Vivo) | High | High | Variable (TCO can isomerize to cis) |
| Fluorogenicity | None (requires labeled tag) | None | Yes (Tetrazine quenching often used) |
| Primary Limitation | Non-specific hydrophobic binding | Slower kinetics than iEDDA | TCO instability / large tag size |
Expert Insight:
-
DBCO is often the default choice, but its lipophilicity can cause it to bury itself in hydrophobic pockets of proteins (like albumin), leading to background noise in serum assays.
-
BCN is superior when labeling small molecules or when minimizing the "footprint" of the tag is critical to maintaining protein function.
-
TCO-Tetrazine is the only viable option for pre-targeting applications where the reaction must occur within seconds at nanomolar concentrations in a living organism.
Experimental Protocols for Efficiency Assessment
To validate these reagents in your specific system, rely on these two self-validating protocols.
Protocol A: Kinetic Assessment via Fluorogenic Quenching
Objective: Determine the second-order rate constant (
Materials:
-
Spectrofluorometer (e.g., Tecan Spark).
-
Reagent A: Fluorophore-conjugated Tetrazine (or Azide).
-
Buffer: PBS pH 7.4 (avoid nucleophilic buffers if using sensitive esters).
Step-by-Step Workflow:
-
Baseline Establishment: Prepare a 10 µM solution of the Fluorophore-Reagent A. Measure fluorescence intensity (
) for 5 minutes to ensure stability. -
Pseudo-First Order Setup: Add Reagent B (TCO/DBCO) at a 10-fold excess (100 µM) to ensure the concentration of B remains effectively constant.
-
Real-Time Monitoring: Immediately monitor fluorescence emission at the fluorophore's
every 10 seconds for 30 minutes. -
Data Analysis:
-
Plot
vs. time. -
The slope of the line represents
. -
Calculate
.
-
Protocol B: Cellular Labeling Efficiency (Flow Cytometry)
Objective: Compare the bio-accessibility and labeling density of DBCO vs. TCO in live cells.
Workflow Diagram:
Caption: Workflow for cellular labeling efficiency. Critical control: Non-labeled cells + Dye to assess non-specific binding.
Critical "Expert" Check: For DBCO , always include a "Wash only" control. DBCO is sticky. If your negative control (cells without azide) shows signal, your DBCO concentration is too high or your wash steps are insufficient. A concentration of 1-10 µM is standard; going >50 µM often results in hydrophobic artifacts.
Decision Guide: Selecting the Right Reagent
Use this logic tree to finalize your reagent selection.
-
Scenario A: You are doing pre-targeting in mice.
-
Recommendation:TCO-Tetrazine.
-
Reasoning: SPAAC is too slow.[4] The reagents will clear from circulation before the reaction completes. You need the
rate constant.
-
-
Scenario B: You are labeling an intracellular protein in live cells.
-
Recommendation:BCN or TCO (Intracellular variants).
-
Reasoning: DBCO is bulky and lipophilic, often getting trapped in membranes. BCN penetrates better. Note that TCO requires specific intracellular stable variants.
-
-
Scenario C: You are synthesizing an Antibody-Drug Conjugate (ADC) in vitro.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[9] Journal of the American Chemical Society. [Link]
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[2][3] Journal of the American Chemical Society. [Link]
-
Dommerholt, J., et al. (2010).[1] Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. [Link]
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[2] Chemical Society Reviews. [Link]
Sources
- 1. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 2. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 3. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biotin-Azide Substrates for Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, click chemistry stands out as a robust and versatile tool. At the heart of many click chemistry workflows lies the biotin-azide substrate, a critical reagent for the sensitive detection and purification of alkyne-modified biomolecules. However, the selection of the optimal biotin-azide substrate is not a one-size-fits-all decision. Factors such as the reaction type, the nature of the target biomolecule, and the downstream application all play a crucial role in determining the most suitable reagent.
This guide provides a comparative analysis of different biotin-azide substrates, offering experimental insights and data to inform your selection process. We will delve into the nuances of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), explore the impact of linker technology, and provide detailed protocols to ensure the integrity and reproducibility of your experiments.
The Chemistry of Choice: CuAAC vs. SPAAC
The two primary modalities of click chemistry utilized with biotin-azide substrates are CuAAC and SPAAC. The choice between these two reactions is a critical first step in experimental design.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used reaction that involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[1] This reaction is known for its high yields and fast kinetics.[1] However, the requirement for a copper catalyst can be a drawback in living systems due to its potential cytotoxicity.[2]
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free click reaction.[3] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or 4-dibenzocyclooctynol (DIBO), which reacts spontaneously with an azide.[3] This makes SPAAC ideal for applications in live cells and in vivo where the presence of copper is a concern.[3]
A Comparative Look at Biotin-Azide Substrates
The performance of a biotin-azide substrate is heavily influenced by its molecular architecture, particularly the linker connecting the biotin and azide moieties. Here, we compare several classes of these reagents.
Standard Biotin-Azides
These are the most basic forms of biotin-azide reagents, featuring a short alkyl chain linker.
-
Advantages: Cost-effective and suitable for simple in vitro applications where steric hindrance is not a major concern.
-
Disadvantages: The short linker can lead to steric hindrance, potentially reducing the efficiency of the click reaction and subsequent binding to streptavidin. They also tend to have lower aqueous solubility.
PEGylated Biotin-Azides
These substrates incorporate polyethylene glycol (PEG) linkers of varying lengths (e.g., PEG4, PEG8, PEG12) between the biotin and azide groups.
-
Advantages:
-
Increased Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of the reagent, which is crucial for working with biological samples.[4]
-
Reduced Steric Hindrance: The extended linker arm pushes the biotin moiety away from the target molecule, improving its accessibility for streptavidin binding and leading to enhanced detection sensitivity.[5]
-
Minimized Aggregation: PEGylation can reduce the aggregation of labeled proteins.[6]
-
-
Disadvantages: Higher cost compared to standard biotin-azides. The optimal PEG linker length may need to be empirically determined for specific applications.[5]
Biotin-Azides for SPAAC
These reagents are designed for copper-free click chemistry and incorporate a strained alkyne instead of an azide. The most common examples include DBCO-Biotin, BCN-Biotin, and DIBO-Biotin.
-
Advantages: Enable copper-free labeling, making them ideal for live-cell imaging and in vivo studies.[3]
-
Disadvantages: Generally, these reagents are more expensive than their CuAAC counterparts. The reaction kinetics can be slower than CuAAC, although this is highly dependent on the specific strained alkyne used.
Cleavable Biotin-Azides
These specialized reagents contain a cleavable linker (e.g., a disulfide bond, an acid-labile group, or a photocleavable group) between the biotin and the azide.[2][3]
-
Advantages: Allow for the release of the biotinylated molecule from streptavidin beads under mild conditions.[3] This is particularly advantageous in proteomics workflows, as it facilitates the recovery of target proteins for mass spectrometry analysis without the interference of the biotin tag or co-elution of streptavidin.[2][3]
-
Disadvantages: The cleavage conditions must be compatible with the stability of the target molecule. Incomplete cleavage can lead to lower recovery yields.
"Next Generation" Biotin-Azides
Recent innovations have led to the development of biotin-azide reagents with enhanced properties. For instance, "Azide Plus" reagents contain a copper-chelating motif within their structure, which accelerates the CuAAC reaction and allows for efficient labeling at very low copper concentrations.[7] This can be beneficial for reducing copper-induced cytotoxicity in cellular applications.[7]
Quantitative Performance Comparison
While direct head-to-head comparisons of all biotin-azide substrates under identical conditions are limited in the literature, we can synthesize available data to provide a comparative overview.
| Substrate Type | Reaction | Relative Efficiency | Key Advantages | Key Disadvantages |
| Standard Biotin-Azide | CuAAC | Baseline | Cost-effective | Lower solubility, potential steric hindrance |
| Biotin-PEG-Azide | CuAAC | Higher than standard | Improved solubility, reduced steric hindrance | Higher cost |
| Biotin-Diazo-Alkyne | CuAAC | High (Identified 229 proteins in a proteomics study)[8] | High labeling efficiency in complex mixtures[8] | Requires copper catalyst |
| DIBO-Biotin-Alkyne | SPAAC | Moderate (Identified 188 proteins in the same study)[8] | Copper-free | Lower protein identification than CuAAC in the cited study[8] |
| DBCO-Biotin | SPAAC | High (More efficient than BCN in a direct comparison) | Copper-free, fast kinetics for SPAAC | Higher cost |
| BCN-Biotin | SPAAC | Moderate (Less efficient than DBCO) | Copper-free | Slower kinetics than DBCO |
| Cleavable Biotin-Azide | CuAAC | Varies by linker | Enables release of captured molecules | Potential for incomplete cleavage |
| Biotin Azide Plus | CuAAC | Very High | Requires minimal copper, fast reaction | Higher cost, limited comparative data |
Experimental Workflows and Methodologies
To provide a practical context for the application of these substrates, we present two detailed experimental protocols.
Protocol 1: In-Gel Fluorescence Detection of Alkyne-Modified Proteins using Biotin-PEG4-Azide (CuAAC)
This protocol describes the detection of proteins that have been metabolically labeled with an alkyne-containing amino acid, followed by a CuAAC reaction with Biotin-PEG4-Azide and detection with a fluorescent streptavidin conjugate.
Workflow Diagram:
Caption: Workflow for in-gel detection of alkyne-labeled proteins.
Methodology:
-
Metabolic Labeling: Culture cells in methionine-free medium supplemented with an alkyne-containing methionine analog (e.g., L-homopropargylglycine, HPG) for a desired period to label newly synthesized proteins.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors. Determine the protein concentration of the lysate.
-
Click Reaction: In a microcentrifuge tube, combine the protein lysate (typically 20-50 µg) with the click reaction cocktail. A typical cocktail includes:
-
Biotin-PEG4-Azide (from a 10 mM stock in DMSO, final concentration 50-100 µM)
-
Copper(II) sulfate (from a 50 mM stock in water, final concentration 1 mM)
-
A reducing agent such as sodium ascorbate (from a fresh 100 mM stock in water, final concentration 5 mM) or a copper ligand like THPTA to protect the protein from oxidation.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Protein Precipitation: Precipitate the protein to remove excess click reagents. A common method is methanol/chloroform precipitation.
-
SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer, heat, and run on a polyacrylamide gel.
-
In-Gel Fluorescence:
-
After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes.
-
Wash the gel with water.
-
Incubate the gel with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) in a blocking buffer (e.g., PBS with 3% BSA) for 1 hour at room temperature.
-
Wash the gel extensively with PBS containing 0.1% Tween-20 to remove unbound streptavidin.
-
-
Imaging: Image the gel on a fluorescence scanner at the appropriate excitation and emission wavelengths.
Protocol 2: Live-Cell Imaging of Azide-Modified Glycans using DBCO-Biotin (SPAAC)
This protocol outlines the labeling of cell surface glycans that have been metabolically labeled with an azide-containing sugar, followed by SPAAC with DBCO-Biotin and visualization with a fluorescent streptavidin.
Workflow Diagram:
Caption: Workflow for live-cell imaging of azide-labeled glycans.
Methodology:
-
Metabolic Labeling: Culture cells in a medium containing an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 24-48 hours to allow for its incorporation into cell surface glycans.
-
SPAAC Reaction:
-
Wash the cells gently with pre-warmed PBS.
-
Incubate the cells with DBCO-Biotin (from a stock solution in DMSO, final concentration 25-50 µM in complete culture medium) for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with pre-warmed PBS to remove unreacted DBCO-Biotin.
-
Fluorescent Staining:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 594) in a suitable buffer (e.g., PBS with 1% BSA) for 20-30 minutes at room temperature, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with PBS.
-
Add fresh imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | - Endogenous biotin in the sample.- Non-specific binding of streptavidin.- Incomplete removal of excess biotin-azide. | - Perform a pre-clearing step with unlabeled streptavidin beads before the click reaction.- Increase the number and duration of wash steps.- Include a blocking step with a commercial biotin-blocking kit. |
| Low or No Signal | - Inefficient metabolic labeling.- Inactive click chemistry reagents.- Steric hindrance.- Inefficient streptavidin binding. | - Optimize the concentration and incubation time for the metabolic label.- Use freshly prepared reducing agent for CuAAC.- Switch to a biotin-azide with a longer PEG linker.- Ensure the streptavidin conjugate is active and used at the recommended concentration. |
| Cell Death (in live-cell experiments) | - Cytotoxicity of the copper catalyst (in CuAAC).- High concentrations of DMSO. | - Use a lower concentration of copper and a copper-chelating ligand.- Consider using a SPAAC-based approach.- Ensure the final DMSO concentration is below 0.5%. |
Conclusion: Making an Informed Choice
The selection of the most appropriate biotin-azide substrate is a critical determinant of success in click chemistry applications. For in vitro studies where cost is a consideration and steric hindrance is minimal, a standard biotin-azide may suffice. However, for most biological applications, the superior solubility and reduced steric hindrance offered by PEGylated biotin-azides make them a more reliable choice. When working with living cells or in vivo, the copper-free nature of SPAAC reagents like DBCO-Biotin is paramount. For proteomic analyses requiring the elution of captured proteins, cleavable biotin-azides offer a distinct advantage. As new and improved biotin-azide reagents continue to be developed, it is essential for researchers to stay informed about their specific advantages and to empirically validate their performance in the context of their unique experimental systems.
References
- Wang, P., et al. (2016). Comparative Analysis of Cu (I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics. Proteomics, 16(10), 1381-1389.
- Szychowski, J., et al. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via Azide–Alkyne Cycloaddition. Journal of the American Chemical Society, 132(51), 18351-18360.
-
baseclick GmbH. (n.d.). Biotin Azide Plus. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). A hydrophilic phosphine for the Staudinger ligation. Organic letters, 13(10), 2538–2541.
-
ResearchGate. (2023). Which is the best biotin-azide substrate for click-chemistry to detect nascent protein synthesis with L-homopropargyl-glycine metabolic labelling? Retrieved from [Link]
- Lim, S. I., et al. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLoS ONE, 9(6), e98403.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Yao, X., et al. (2021). DNA Adduct Detection after Post‐Labeling Technique with PCR Amplification (DNA‐ADAPT–qPCR) Identifies the Pre‐ribosomal RNA Gene as a Direct Target of Platinum–Acridine Anticancer Agents. Chemistry–A European Journal, 27(59), 14681-14689.
- Lee, S., et al. (2022). Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells. Pharmaceutics, 14(10), 2085.
Sources
- 1. abpbio.com [abpbio.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin Azide Plus [baseclick.eu]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (+)-Biotin-PEG4-azide
Executive Safety Summary & Compound Analysis
Compound: (+)-Biotin-PEG4-azide CAS: 1309649-57-7 Formula: C₂₀H₃₆N₆O₆S Molecular Weight: 488.60 g/mol
Before handling, researchers must understand the specific stability profile of this organic azide. Unlike sodium azide (NaN₃), which is highly unstable, (+)-Biotin-PEG4-azide is a stable organic azide .
Stability Calculation (The "Rule of Three"): Safety in organic azides is often estimated using the Carbon-to-Nitrogen (C/N) ratio.
-
Equation:
-
Calculation:
-
Verdict: Since
, this compound is thermodynamically stable under standard laboratory conditions. However, the azide functional group (-N₃) retains specific reactivity hazards, particularly regarding contact with heavy metals.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following specific PPE configuration is required to mitigate contact and reactivity risks.
| PPE Category | Requirement | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Double-gloved) | Azides can penetrate skin; double gloving allows outer glove removal upon minor contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Preferred over safety glasses to prevent vapor or splash entry; azides can be ocular irritants. |
| Body Protection | Flame-Resistant Lab Coat | While the compound is stable, "Click" reactions often involve copper catalysts or solvents (DMSO/DMF) that require standard fire safety. |
| Respiratory | Fume Hood (Sash <18") | Handle all dry powders in a hood to prevent inhalation of particulates. |
| Tools | Plastic/Ceramic Spatulas | CRITICAL: Never use metal spatulas.[1][2] Friction between azides and metals (Fe, Cu) can theoretically generate shock-sensitive metal azides. |
Operational Protocol: Handling & Solubilization
Phase A: Storage & Retrieval
-
Temperature: Store at -20°C .
-
Environment: Keep desiccated and protected from light.[3][4] Biotin is susceptible to oxidation and photodegradation over time.
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which hydrolyzes the ester linkages or degrades the azide over time.
Phase B: Weighing & Solubilization
Objective: Prepare a stock solution (typically 10–100 mM) without introducing metallic contaminants.
-
Workspace Prep: Clear the fume hood of any loose metal foil, copper wiring, or heat sources.
-
Weighing:
-
Use a plastic or ceramic spatula to transfer the solid.[2]
-
Why? Trace friction with metal spatulas is a known ignition vector for high-energy azides. While this molecule is stable, maintaining "Azide Hygiene" prevents bad habits.
-
-
Solvent Selection:
-
Preferred: Anhydrous DMSO or DMF.
-
Avoid: Halogenated solvents (DCM, Chloroform) if possible, as di- and tri-azidomethane can form under extreme forcing conditions (though rare with this specific reagent).[4]
-
-
Dissolution: Vortex gently. The PEG4 linker provides excellent solubility; sonication is rarely needed and should be avoided to prevent heat buildup.
Phase C: The "Click" Reaction (CuAAC)
When performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Oxygen poisons the Cu(I) catalyst, stalling the reaction and leaving unreacted azide.
-
Reagent Order: Add the copper catalyst last to initiate the reaction under controlled conditions.
Waste Disposal & Deactivation
The Golden Rule: NEVER pour azide solutions down the drain.[1][5] Even dilute organic azides can react with copper or lead plumbing traps to form Copper Azide (Cu(N₃)₂) or Lead Azide (Pb(N₃)₂) . These are primary explosives; a plumber using a wrench on a contaminated trap can trigger a detonation.
Disposal Workflow
-
Segregation: Collect all azide-containing waste (liquids and solids) in a dedicated bottle labeled "AZIDE WASTE."
-
Compatibility: Do not mix with acids. Acidification releases Hydrazoic Acid (
), a highly toxic and volatile gas.[4] -
Deactivation (Small Scale Only): For trace amounts (<50 mg) in glassware:
Visual Safety & Logic Map
The following diagram illustrates the critical decision pathways for handling (+)-Biotin-PEG4-azide, emphasizing the prevention of metal contact and drain disposal.
Figure 1: Operational workflow emphasizing the prohibition of metal tools and drain disposal to prevent shock-sensitive byproduct formation.
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
University of Pittsburgh. (2013).[4] Safe Handling of Azides (Guideline 04-028). Retrieved from [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[8] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. uvic.ca [uvic.ca]
- 3. Biotin-PEG4-Azide [baseclick.eu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. reddit.com [reddit.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
